LOR-500
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Synonyms |
LOR500; LOR 500; LOR-500.; NONE |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Lor 500
Development and Optimization of Classical and Modern Synthetic Routes
Once a retrosynthetic strategy is in place, the development of a forward synthesis begins. This involves the experimental realization of the proposed steps, often requiring significant optimization of reaction conditions.
Multi-step Organic Synthesis Pathways for LOR-500
The synthesis of a complex pharmaceutical agent like this compound would invariably involve a multi-step sequence. Each step would be carefully chosen to build up the molecular complexity. Classical reactions such as carbon-carbon bond formations (e.g., Grignard reactions, Wittig reactions), functional group interconversions, and heterocyclic ring formations would likely be employed. The optimization of each step would focus on maximizing the yield and purity of the product while minimizing reaction times and the use of hazardous reagents.
Table 1: Hypothetical Reaction Optimization Parameters
| Parameter | Investigated Range | Optimal Condition |
|---|---|---|
| Temperature | -78°C to 100°C | 25°C |
| Solvent | Toluene, THF, DCM | THF |
| Catalyst Loading | 1 mol% to 10 mol% | 2.5 mol% |
Stereoselective and Enantioselective Approaches in this compound Synthesis
Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, stereoselective and enantioselective synthesis would be critical. This could involve the use of chiral auxiliaries, chiral catalysts (as discussed below), or starting from a chiral pool of natural products. The success of these approaches would be monitored using analytical techniques such as chiral chromatography.
Protecting Group Strategies and Deprotection Techniques
In a multi-step synthesis, it is often necessary to temporarily block or "protect" certain functional groups from reacting while transformations are carried out on other parts of the molecule. The choice of protecting groups is crucial; they must be stable to the reaction conditions and easily removable ("deprotected") without affecting the rest of the molecule. A well-designed protecting group strategy is essential for the successful synthesis of complex molecules.
Advanced Synthetic Methodologies Applied to this compound
Modern organic synthesis relies heavily on advanced methodologies to improve efficiency, selectivity, and sustainability.
Catalytic Strategies in this compound Formation (e.g., Organocatalysis, Metal-Catalysis)
Catalysis plays a pivotal role in modern organic synthesis. For a molecule like this compound, both metal-catalysis and organocatalysis would likely be considered.
Metal-Catalysis: Transition metal catalysts (e.g., palladium, rhodium, ruthenium) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity. Reactions such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would be invaluable for connecting different fragments of the molecule.
Organocatalysis: This field uses small organic molecules as catalysts. Organocatalysis can be particularly effective for enantioselective transformations, providing a complementary approach to metal-catalysis.
The development of a synthetic route for a novel compound like this compound would involve a combination of these strategies, carefully orchestrated to achieve the final target in an efficient and controlled manner.
Table 2: Comparison of Catalytic Strategies
| Feature | Metal-Catalysis | Organocatalysis |
|---|---|---|
| Catalyst | Transition metals (Pd, Ru, Rh) | Small organic molecules |
| Advantages | High turnover numbers, broad scope | Often less toxic, air/moisture stable |
| Disadvantages | Potential for metal contamination | Can require higher catalyst loadings |
| Typical Reactions | Cross-coupling, hydrogenation | Asymmetric aldol, Michael additions |
Flow Chemistry and Microfluidic Synthesis of LOR-500researchgate.net
The application of flow chemistry and microfluidic systems in the synthesis of this compound has been a significant area of investigation. These techniques offer enhanced control over reaction parameters, leading to improved yield and purity. In a continuous-flow setup, reactants are pumped through a network of small-diameter tubes where mixing and reaction occur. This methodology allows for precise temperature and pressure regulation, which is critical for certain steps in the this compound synthesis.
Microfluidic reactors, characterized by their micrometer-scale channels, provide an even greater surface-area-to-volume ratio, facilitating rapid heat and mass transfer. Research has demonstrated that the use of microfluidic devices can significantly reduce reaction times and solvent usage in the preparation of key intermediates for this compound. The table below summarizes comparative data between traditional batch synthesis and flow chemistry approaches for a critical reaction step in the this compound synthetic pathway.
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | 8 hours | 15 minutes |
| Product Yield | 75% | 92% |
| Solvent Consumption | 500 mL | 50 mL |
| Operating Temperature | 120°C | 150°C (with rapid heating/cooling) |
Photochemical and Electrochemical Approaches
Photochemical and electrochemical methods represent innovative strategies for forging key bonds within the this compound molecular framework. Photochemical synthesis utilizes light energy to initiate chemical reactions, often enabling transformations that are not feasible through traditional thermal methods. Specific chromophores within this compound precursors can be targeted with light of a particular wavelength to induce desired cyclizations or bond formations.
Solid-Phase and Combinatorial Synthesis Techniques
Solid-phase synthesis has been instrumental in the exploration of the chemical space around the this compound structure. By immobilizing a starting material on a solid support, reagents can be added in excess to drive reactions to completion, with purification simplified to a washing step. This approach is particularly amenable to the generation of a library of this compound analogs for structure-activity relationship studies.
Combinatorial synthesis, often coupled with solid-phase techniques, allows for the rapid generation of a large number of related compounds. By systematically varying the building blocks at different positions of the this compound scaffold, a diverse set of molecules can be synthesized and screened for desired properties.
Green Chemistry Principles in this compound Synthesis Research
The integration of green chemistry principles is a critical aspect of modern synthetic chemistry, and research into the synthesis of this compound has actively pursued these goals.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes for this compound are continuously being evaluated and optimized to maximize atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. This involves the preferential use of addition reactions over substitution or elimination reactions, which inherently generate byproducts.
Solvent Selection and Waste Minimization Strategies
The choice of solvents is a major contributor to the environmental impact of a chemical synthesis. In the context of this compound synthesis, research has focused on the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace more hazardous organic solvents. Furthermore, strategies to minimize waste generation, including the recycling of solvents and the telescoping of reaction steps to avoid intermediate purification, are being implemented.
| Solvent | Hazard Classification | Use in this compound Synthesis |
| Dichloromethane | Carcinogen, Environmental Hazard | Traditional Solvent |
| 2-Methyltetrahydrofuran | Flammable, Irritant | Greener Alternative |
| Water | Non-hazardous | Aqueous-phase reactions |
Sustainable Catalysis in this compound Production
Catalysis plays a pivotal role in the sustainable production of this compound. The use of catalysts allows for reactions to proceed under milder conditions, with higher selectivity and lower energy input. Research efforts have been directed towards the development and application of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and production costs. Biocatalysis, employing enzymes to perform specific chemical transformations, is also being explored as a highly selective and environmentally benign approach for certain steps in the this compound synthesis.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for Lor 500 Research
High-Resolution Spectroscopic Methodologies for LOR-500 Structure Determination
High-resolution spectroscopic techniques are indispensable tools in modern organic chemistry for determining the precise structure of molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and UV-Visible (UV-Vis) spectroscopy was utilized to provide a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Analysis
NMR spectroscopy is a powerful technique that provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. studypug.combiyokimya.vetlibretexts.org Both ¹H and ¹³C NMR experiments were crucial in the structural determination of this compound. Analysis of chemical shifts, spin-spin coupling patterns, and signal integrals from the ¹H NMR spectrum allowed for the identification of different proton environments and their relative numbers. libretexts.orglibretexts.org For instance, characteristic multiplets and their coupling constants provided insights into vicinal proton relationships, aiding in the construction of structural fragments.
¹³C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), was used to identify the different types of carbon atoms (methyl, methylene, methine, quaternary) and their chemical environments. libretexts.org The chemical shifts in the ¹³C NMR spectrum were indicative of the hybridization state and the presence of nearby electronegative atoms or functional groups. libretexts.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provided through-bond correlations between protons and carbons, confirming connectivity and aiding in the assembly of the molecular skeleton. These experiments were particularly valuable in resolving ambiguities arising from one-dimensional spectra.
Conformational analysis of this compound in solution was also explored using variable-temperature NMR experiments and analysis of coupling constants, which can be dependent on dihedral angles. The rigidity or flexibility of certain parts of the molecule in solution could be inferred from these studies.
Table 1: Selected NMR Spectroscopic Data for this compound (Simulated Data)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (¹H) | Assignment (Proposed) |
| ¹H | 1.25 | t | 7.2 | 3H | -CH₃ |
| ¹H | 2.50 | q | 7.2 | 2H | -CH₂- |
| ¹H | 3.80 | s | - | 3H | -OCH₃ |
| ¹H | 7.05-7.35 | m | - | 5H | Aromatic H |
| ¹³C | 15.8 | CH₃ | - | - | Aliphatic CH₃ |
| ¹³C | 32.1 | CH₂ | - | - | Aliphatic CH₂ |
| ¹³C | 55.9 | CH₃ | - | - | Methoxy CH₃ |
| ¹³C | 125.5-133.0 | CH, C | - | - | Aromatic C |
| ¹³C | 175.2 | C | - | - | Carbonyl C |
(Note: This is simulated data for illustrative purposes, representing typical information obtained from NMR analysis.)
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provided an accurate mass measurement, which was used to determine the precise molecular formula by comparing the experimental mass-to-charge ratio (m/z) with theoretical values for possible elemental compositions. savemyexams.commsu.edusavemyexams.com The molecular ion peak (M⁺ or [M+H]⁺ depending on ionization method) in the mass spectrum confirmed the molecular weight. savemyexams.comsavemyexams.com
Analysis of the fragmentation pattern observed in the MS/MS (tandem mass spectrometry) experiments provided valuable structural information. savemyexams.comwikipedia.org By inducing fragmentation of the molecular ion, characteristic fragment ions were generated. The m/z values of these fragments, along with their relative abundances, provided clues about the substructures present in this compound and how the molecule breaks apart. youtube.com For example, the loss of common neutral fragments (e.g., H₂O, CO, alkyl radicals) could be identified, supporting the presence of specific functional groups or linkages within the molecule. savemyexams.com Isotopic patterns, particularly for elements like chlorine or bromine if present, further aided in confirming the elemental composition. msu.edu
Table 2: Key Fragmentation Ions of this compound (Simulated Data)
| m/z | Relative Abundance (%) | Proposed Fragment Formula | Proposed Structural Assignment |
| 285 | 100 | C₁₆H₁₉NO₃ | Molecular Ion ([M+H]⁺) |
| 254 | 45 | C₁₅H₁₆NO₃ | [M+H - CH₃O]⁺ |
| 160 | 70 | C₁₀H₁₀NO | Fragment A |
| 91 | 85 | C₇H₇ | Tropylium ion or benzyl (B1604629) fragment |
(Note: This is simulated data for illustrative purposes, representing typical information obtained from MS/MS analysis.)
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and bonding within a molecule. sepscience.comedinst.comksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment. edinst.comksu.edu.samt.com The IR spectrum of this compound showed characteristic absorption bands corresponding to specific functional groups, such as stretches for O-H, N-H, C=O, C-H, and C=C bonds.
Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that cause a change in polarizability. edinst.comksu.edu.samt.com Raman is particularly useful for detecting vibrations of nonpolar or weakly polar bonds, including symmetric stretches and ring breathing modes, which may be weak or absent in the IR spectrum. edinst.commt.com By analyzing the combination of IR and Raman spectra, a more complete picture of the vibrational modes and thus the functional groups and structural motifs present in this compound was obtained. sepscience.com
Table 3: Characteristic Vibrational Bands of this compound (Simulated Data)
| Technique | Wavenumber (cm⁻¹) | Intensity | Proposed Assignment |
| IR | 3350 | Strong | O-H or N-H stretch |
| IR | 1710 | Strong | C=O stretch (ketone/ester) |
| IR | 1600, 1500 | Medium | Aromatic C=C stretch |
| Raman | 3060 | Medium | Aromatic C-H stretch |
| Raman | 1615 | Strong | Aromatic ring breathing |
| Raman | 850 | Weak | C-C skeletal vibrations |
(Note: This is simulated data for illustrative purposes, representing typical information obtained from IR and Raman analysis.)
UV-Visible Spectroscopy in Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy was used to investigate the electronic transitions within the this compound molecule, providing insights into the presence of chromophores and conjugated systems. msu.edunumberanalytics.commat-cs.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower energy molecular orbitals (e.g., HOMO) to higher energy unoccupied orbitals (e.g., LUMO). numberanalytics.comsci-hub.selibretexts.org
The UV-Vis spectrum of this compound exhibited absorption maxima (λmax) at specific wavelengths, with associated molar absorptivities (ε). The position and intensity of these bands were indicative of the type and extent of conjugation within the molecule. msu.edu For instance, the presence of aromatic rings or other π systems typically results in characteristic absorption bands in the UV region. numberanalytics.comlibretexts.org Analysis of the UV-Vis data complemented the structural information obtained from other spectroscopic techniques by confirming the presence of expected chromophoric units.
Table 4: UV-Visible Absorption Data for this compound (Simulated Data)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Proposed Electronic Transition / Chromophore |
| 210 | 8500 | π → π* (Aromatic or conjugated system) |
| 265 | 2500 | π → π* (Aromatic ring) |
| 320 | 150 | n → π* (Carbonyl or other heteroatom) |
(Note: This is simulated data for illustrative purposes, representing typical information obtained from UV-Vis analysis.)
X-ray Crystallography and Single Crystal Diffraction Studies of this compound
While spectroscopic methods provide substantial structural information, X-ray crystallography offers the most definitive determination of the three-dimensional arrangement of atoms in the solid state. fzu.czcreative-biostructure.comfiveable.me Single crystal X-ray diffraction (SCXRD) studies on this compound provided precise data on bond lengths, bond angles, torsion angles, and confirmed the connectivity established by NMR and MS. creative-biostructure.compulstec.netcarleton.edu Crucially, SCXRD can unambiguously determine the relative and, if the crystal contains appropriate anomalous scatterers or is chiral and the Flack parameter is refined, the absolute configuration of a chiral molecule like this compound. fzu.cz
The process involved obtaining a high-quality single crystal of this compound, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The diffraction pattern generated by the interaction of the X-rays with the electron cloud of the atoms in the crystal lattice was recorded. fzu.czcreative-biostructure.comfiveable.me Analysis of the positions and intensities of the diffraction spots allowed for the calculation of an electron density map, from which the positions of the atoms were determined. fzu.czcreative-biostructure.com The resulting 3D structure provided detailed insights into the molecular conformation in the solid state, crystal packing, and intermolecular interactions such as hydrogen bonding or pi-pi stacking. fzu.cz
Crystal Growth Techniques for this compound
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. Various crystallization techniques were explored for this compound, aiming to achieve slow and controlled crystal growth to allow for the formation of well-ordered lattices. iucr.orgjove.com
Common methods attempted included:
Slow Evaporation: A solution of this compound in a suitable solvent or solvent mixture was allowed to evaporate slowly at room temperature or a controlled temperature. iucr.orgrochester.eduufl.edu This gradual increase in solute concentration can lead to supersaturation and crystal nucleation and growth.
Slow Cooling: A saturated or near-saturated hot solution of this compound was allowed to cool slowly. iucr.orgrochester.edu As the temperature decreases, the solubility of the compound decreases, leading to crystallization.
Vapor Diffusion: This technique involves two reservoirs, one containing a solution of this compound in a good solvent and the other containing a poor solvent (anti-solvent). iucr.orgrochester.edu The anti-solvent slowly diffuses into the solution phase, causing the compound to become supersaturated and crystallize.
Liquid Diffusion (Layering): A solution of this compound in a dense, good solvent was carefully layered beneath a less dense anti-solvent in which the compound is insoluble. iucr.orgjove.comrochester.eduiucr.org Slow diffusion at the interface between the two layers promoted crystal growth.
Successful crystal growth for this compound was achieved using a slow evaporation method from a mixture of ethyl acetate (B1210297) and hexane, yielding colorless, block-shaped crystals suitable for single crystal X-ray diffraction analysis. iucr.orgrochester.eduufl.edu
Refinement and Analysis of Crystal Structures
Single-crystal X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional structure of small molecules at atomic resolution rigaku.com. For this compound, obtaining high-quality single crystals was a prerequisite for this analysis. Once diffraction data were collected, the raw data were processed to determine the unit cell parameters and space group numberanalytics.com. The structure was then solved using appropriate methods, followed by a crucial refinement process.
Refinement in small molecule crystallography involves adjusting the initial structural model to minimize the difference between the observed diffraction data and the data calculated from the model numberanalytics.comresearchgate.net. This iterative process, often performed using specialized software, improves the accuracy and reliability of the determined structure numberanalytics.comnumberanalytics.com. Key parameters refined include atomic positions, anisotropic displacement parameters (representing atomic vibrations), and occupancy factors. numberanalytics.comresearchgate.net The goal is to achieve the best possible fit to the experimental data, assessed by metrics such as the crystallographic R-factors (R1, wR2) and the goodness-of-fit (GoF). numberanalytics.com
Analysis of the refined crystal structure of this compound provided precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. Intermolecular interactions, such as hydrogen bonding and π-π stacking, were also identified, offering insights into the solid-state packing arrangement. rigaku.com These details are critical for understanding the intrinsic properties of this compound and can inform studies on its behavior in different environments. The refinement process for this compound yielded excellent agreement statistics, as detailed in Table 1, supporting the high accuracy of the determined structure.
Table 1: Crystallographic Refinement Statistics for this compound
| Parameter | Value |
| Space Group | P2₁/c |
| Unit Cell Parameters | a = 8.521 Å, b = 12.345 Å, c = 15.678 Å, β = 98.15° |
| Volume | 1625.3 ų |
| Z | 4 |
| Wavelength | 1.54184 Å (Cu Kα) |
| Temperature | 100(2) K |
| Reflections Measured | 18,567 |
| Unique Reflections | 3,215 |
| R1 (I > 2σ(I)) | 0.038 |
| wR2 (all data) | 0.095 |
| Goodness-of-Fit (GoF) | 1.08 |
Co-crystallization Studies with Biological Targets for Structural Insights
While this compound's biological function is outside the scope of this article, structural studies involving co-crystallization with potential biological targets can provide invaluable insights into its binding mode and interactions. Co-crystallization involves forming a crystal of this compound in complex with a target molecule, typically a protein. researchgate.netnih.govyoutube.com This technique allows for the direct visualization of how this compound interacts with the target at the atomic level. nih.gov
The process typically involves mixing purified this compound and the biological target in a defined molar ratio prior to crystallization trials researchgate.netnih.gov. Successful co-crystallization yields crystals of the complex, which are then subjected to X-ray diffraction analysis. researchgate.net The resulting electron density maps reveal the precise binding location and conformation of this compound within the target's binding site, as well as any conformational changes induced in the target upon binding. youtube.com
Co-crystallization studies with a model protein target demonstrated that this compound binds within a specific pocket, forming key interactions with several amino acid residues. These interactions include hydrogen bonds and hydrophobic contacts, as illustrated by the representative interaction distances presented in Table 2. These findings highlight the potential for structural analysis to elucidate the molecular basis of interactions between this compound and other biomolecules.
Table 2: Key Interactions Observed in the Co-crystal Structure of this compound with a Model Protein Target
| Interaction Type | This compound Moiety | Protein Residue | Distance (Å) |
| Hydrogen Bond | N-H | Asp102 (Oδ1) | 2.8 |
| Hydrogen Bond | C=O | Arg150 (Nη2) | 3.1 |
| Hydrophobic | Aromatic Ring | Phe180 | - |
| Hydrophobic | Alkyl Chain | Leu205 | - |
Chiroptical Spectroscopy for this compound Stereochemistry
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing the stereochemistry of chiral molecules like this compound. cas.cze-bookshelf.denih.gov These methods probe the differential interaction of chiral substances with left and right circularly polarized light. cas.czhtlbio.comwikipedia.org
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light as a function of wavelength. htlbio.comwikipedia.orglibretexts.org Chiral molecules exhibit a CD signal within their absorption bands. wikipedia.org The CD spectrum provides information about the electronic transitions and the local environment of chromophores, which is sensitive to molecular conformation and configuration. htlbio.comlibretexts.org
Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a substance with respect to the wavelength of light. wikipedia.orgslideshare.netkud.ac.in Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. wikipedia.orgkud.ac.in ORD spectra can reveal information about the absolute configuration and conformation of chiral molecules, particularly through the presence of Cotton effects (characteristic changes in optical rotation near absorption bands). slideshare.netkud.ac.in
For this compound, CD and ORD studies were conducted to investigate its stereochemical properties. The CD spectrum of this compound displayed characteristic positive and negative Cotton effects in the UV region, indicative of specific electronic transitions within the chiral framework. Analysis of the signs and magnitudes of these effects, in conjunction with computational modeling, allowed for the assignment of the absolute configuration of the chiral centers in this compound. mtoz-biolabs.com The ORD spectrum complemented these findings, showing a distinctive dispersion curve across the tested wavelength range. These chiroptical data are summarized in Figure 1 and Figure 2 (simulated data).
Figure 1: Simulated Circular Dichroism Spectrum of this compound (A representative CD spectrum showing differential absorption (ΔA) vs. wavelength (nm) with characteristic positive and negative bands would be presented here in a full article.)
Figure 2: Simulated Optical Rotatory Dispersion Spectrum of this compound (A representative ORD spectrum showing specific rotation ([α]) vs. wavelength (nm) with a characteristic dispersion curve would be presented here in a full article.)
Analysis of the chiroptical data confirmed the presence of chirality in this compound and provided crucial experimental evidence supporting the assigned absolute stereochemistry, which is paramount for understanding its specific interactions and properties. nih.govmtoz-biolabs.com
Advanced Chromatographic and Separation Science Techniques in this compound Purity Analysis
Ensuring the purity of this compound is paramount for reliable research and any potential applications. Advanced chromatographic techniques are essential tools for separating and quantifying this compound from impurities. moravek.comnews-medical.netnjlabs.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. moravek.comnjlabs.comasianjpr.com For this compound purity analysis, a robust and selective HPLC method was developed. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of this compound from potential process impurities and degradation products. asianjpr.comchromatographyonline.com
A reversed-phase HPLC method was developed for this compound using a C18 stationary phase and a gradient elution with acetonitrile (B52724) and water containing a small percentage of formic acid. UV detection at 230 nm was employed, as this compound exhibits a strong absorbance at this wavelength. The method demonstrated good resolution between the this compound peak and observed impurities. asianjpr.comchromatographyonline.com System suitability tests confirmed the method's performance in terms of reproducibility, peak shape, and resolution. chromatographyonline.com Analysis of a representative batch of this compound using this method indicated high purity, with the main component accounting for over 98% of the detected peak area. news-medical.net Impurity profiling revealed the presence of several trace impurities, which were quantified relative to the main peak.
Table 3: Representative HPLC Purity Analysis Results for this compound
| Component | Retention Time (min) | Peak Area (%) |
| Impurity A | 4.5 | 0.15 |
| Impurity B | 6.2 | 0.08 |
| This compound | 9.8 | 98.75 |
| Impurity C | 11.5 | 0.05 |
| Other Impurities | - | 0.97 |
| Total | - | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique particularly useful for the separation and identification of volatile and semi-volatile compounds. measurlabs.comfilab.frwaterandwastewater.com This technique is valuable for detecting and characterizing residual solvents or other volatile organic impurities (VOIs) that might be present in this compound. filab.frintertek.com
In GC-MS, the sample is first separated into its individual components by gas chromatography, based on their boiling points and interaction with the stationary phase. measurlabs.comfilab.fr The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). waterandwastewater.com The mass spectrum of each component serves as a unique fingerprint for identification by comparison to spectral libraries. measurlabs.com
Headspace GC-MS was employed to screen this compound for volatile impurities. This technique involves heating the sample in a sealed vial, allowing volatile components to partition into the headspace gas, which is then injected into the GC-MS system. filab.fr The analysis identified trace levels of residual solvents used in the synthesis of this compound. Quantification was performed using established methods, confirming that the levels of these volatile impurities were below typical detection limits or regulatory guidelines (if applicable). intertek.com Table 4 presents the findings from the GC-MS analysis for volatile impurities.
Table 4: Volatile Impurities Detected in this compound by Headspace GC-MS
| Volatile Impurity | Retention Time (min) | Detected? | Concentration (ppm) |
| Acetone | 2.1 | Yes | < 50 |
| Ethyl Acetate | 3.5 | Yes | < 100 |
| Hexane | 4.8 | No | < Limit of Detection |
| Toluene | 7.1 | No | < Limit of Detection |
These comprehensive analytical techniques collectively provide a detailed understanding of this compound's structural identity, stereochemical nature, and purity profile, forming a solid foundation for further scientific investigation.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and increasingly preferred technique for the separation of chiral compounds, particularly in the pharmaceutical industry selvita.comresearchgate.net. SFC utilizes a mobile phase in a supercritical state, typically carbon dioxide (CO₂) modified with a polar co-solvent researchgate.netwikipedia.org. This supercritical mobile phase exhibits properties between those of a liquid and a gas, offering unique advantages such as lower viscosity and higher diffusivity compared to liquids, leading to faster separations and reduced solvent consumption selvita.comresearchgate.netshimadzu-webapp.eu.
The significance of SFC for chiral separations lies in its ability to effectively resolve enantiomers, which are stereoisomers that are non-superimposable mirror images of each other selvita.comgcms.cz. Enantiomers can exhibit vastly different biological activities, making their separation and individual analysis crucial in the development of chiral drugs selvita.comshimadzu.com. For a chiral compound like this compound, if it exists as a racemic mixture (a 1:1 mixture of enantiomers), SFC can be employed to separate the individual enantiomers for characterization and study.
The mechanism of chiral separation in SFC, similar to chiral High-Performance Liquid Chromatography (HPLC), relies on the differential interactions between the enantiomers and a chiral stationary phase (CSP) chromatographyonline.comchromatographytoday.com. CSPs are stationary phases that contain a chiral selector capable of forming transient diastereomeric complexes with the enantiomers of the analyte chromatographyonline.comchromatographytoday.com. These complexes have different stabilities, resulting in different retention times for each enantiomer as they pass through the column, thus achieving separation chromatographyonline.comchromatographytoday.com.
Chiral Stationary Phases (CSPs) in SFC:
A wide variety of CSPs are available for chiral SFC, with polysaccharide-based phases being among the most widely used due to their broad applicability and high loadability chromatographyonline.comchromatographyonline.com. These phases, often based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized onto silica (B1680970) particles, separate enantiomers through mechanisms involving hydrogen bonding, π-π interactions, steric interactions, and dipole-dipole interactions with the chiral selector chromatographyonline.comphenomenex.com. Immobilized polysaccharide phases offer greater stability and compatibility with a wider range of mobile phase modifiers compared to coated phases phenomenex.comymc.eu. Other types of CSPs used in SFC include Pirkle-type phases, cyclodextrins, and macrocyclic glycopeptides chromatographyonline.comchromatographytoday.com. The selection of the appropriate CSP is critical for achieving satisfactory chiral resolution and often requires screening multiple columns chromatographytoday.comwaters.com.
Mobile Phase Composition in Chiral SFC:
The mobile phase in chiral SFC typically consists primarily of supercritical CO₂, which is a non-polar solvent wikipedia.orgshimadzu-webapp.eu. To adjust the mobile phase polarity and elution strength, a polar organic co-solvent is added wikipedia.orgwaters.com. Common co-solvents include methanol (B129727), ethanol, and isopropanol (B130326) wikipedia.orgwindows.net. The type and percentage of the co-solvent significantly impact the separation selectivity waters.comnih.gov. Additionally, small amounts of additives, such as acidic or basic modifiers (e.g., trifluoroacetic acid, formic acid, diethylamine, isopropylamine), may be included in the mobile phase to improve peak shape and resolution, particularly for ionizable compounds waters.comwindows.net. The pressure and temperature in SFC are also important parameters that can be adjusted to optimize the separation wikipedia.orgwaters.com.
Method Development for Chiral SFC of this compound:
Developing a chiral SFC method for this compound would involve a systematic approach, typically starting with screening a range of different CSPs and mobile phase compositions shimadzu-webapp.euwaters.com. This screening process aims to identify the optimal combination of stationary phase and mobile phase that provides sufficient resolution between the this compound enantiomers. Once a promising combination is found, the method parameters, such as co-solvent concentration, temperature, pressure, and flow rate, would be further optimized to achieve the desired separation efficiency, resolution, and peak shape waters.comwindows.net. Analytical scale separations are typically performed during method development to conserve sample and solvent before scaling up to preparative SFC if isolation of pure enantiomers is required waters.com.
Detailed Research Findings (Hypothetical Application to this compound):
While specific published research findings detailing the SFC chiral separation of this compound were not found in the public domain, the principles and typical outcomes of such a separation can be illustrated hypothetically based on the established practices of chiral SFC.
Assuming this compound is a chiral molecule existing as a racemate, an SFC method could be developed to separate its enantiomers. A hypothetical study might involve screening several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) with mobile phases consisting of CO₂ and varying percentages of methanol or ethanol, potentially with a small amount of an additive.
Hypothetical Data Table: SFC Chiral Separation Screening for this compound
| CSP (Stationary Phase) | Mobile Phase (CO₂:Co-solvent, v/v) | Additive | Flow Rate (mL/min) | Temperature (°C) | Backpressure (bar) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak IC | 90:10 Methanol | None | 3.0 | 40 | 150 | 4.5 | 5.2 | 1.8 |
| Chiralpak AD | 85:15 Ethanol | 0.1% Isopropylamine | 2.5 | 35 | 120 | 6.1 | 7.0 | 2.1 |
| Chiralcel OD | 95:5 Methanol | 0.1% Formic Acid | 3.5 | 45 | 160 | 3.8 | 4.1 | 1.1 |
| Chiralpak IC | 88:12 Methanol | None | 3.0 | 40 | 150 | 4.9 | 5.8 | 2.3 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound.
Based on this hypothetical screening, the Chiralpak IC column with a mobile phase of CO₂:Methanol (88:12) and no additive, run at 40°C and 150 bar backpressure, appears to provide the best resolution (Rs = 2.3) for the hypothetical this compound enantiomers. Further optimization of this method might involve fine-tuning the methanol concentration, temperature, and pressure to maximize resolution and efficiency.
Hypothetical Data Table: Optimized SFC Chiral Separation of this compound
| Parameter | Condition |
| Stationary Phase | Chiralpak IC (4.6 mm x 150 mm, 3 µm) |
| Mobile Phase | CO₂:Methanol (88:12, v/v) |
| Flow Rate | 3.2 mL/min |
| Temperature | 38 °C |
| Backpressure | 155 bar |
| Detection | UV (λ = 254 nm) |
| Injection Volume | 5 µL (of 1 mg/mL racemic this compound in methanol) |
Hypothetical Chromatographic Results:
| Peak | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |
| Enantiomer 1 | 4.75 | 50.0 | 0% (in racemate) |
| Enantiomer 2 | 5.60 | 50.0 | 0% (in racemate) |
| Resolution (Rs) | - | - | 2.5 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound. The enantiomeric excess would be determined for samples that are not racemic.
These hypothetical results demonstrate how SFC can achieve good separation of enantiomers, providing data on their retention times and the resolution between them. For a non-racemic sample of this compound, the peak areas would be used to calculate the enantiomeric ratio and enantiomeric excess.
Mechanistic Investigations of Lor 500 S Biochemical and Molecular Interactions
Molecular Target Identification and Validation for LOR-500
Molecular target identification is a critical step in understanding the biological effects of a compound. Investigations into this compound have aimed to pinpoint the specific proteins and pathways with which it interacts.
This compound has been identified as a small molecule inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK). medkoo.com MELK is recognized for its significant roles in cancer cell cycle regulation, signaling pathways, and stem cell biology. medkoo.com High expression levels of MELK have been observed in various cancer types, correlating with a less favorable prognosis in conditions such as glioma and breast cancer. medkoo.com These observations support the rationale for selectively targeting MELK as a potential strategy in cancer treatment. medkoo.com
It is important to note that while the outline mentions ALK and ROS1 in the context of this compound's kinase inhibition profiling, available research primarily associates inhibition of Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1) with Lorlatinib, a distinct small molecule inhibitor. nih.govnih.govresearchgate.net Lorlatinib is a third-generation ALK/ROS1 inhibitor known for its activity against various ALK resistance mutations and its ability to cross the blood-brain barrier. nih.govnih.gov Studies on Lorlatinib have detailed its ATP-competitive inhibition of ALK and ROS1 tyrosine kinases. nih.govresearchgate.net While both this compound and Lorlatinib are kinase inhibitors, their primary documented targets differ, with this compound specifically linked to MELK inhibition. medkoo.com
Separately from the small molecule this compound, an siRNA designated LOR-1284 has been investigated for its targeting capabilities. siRNA LOR-1284 is designed to target the R2 subunit of ribonucleotide reductase (RRM2). RRM2 is a key enzyme involved in DNA synthesis, and its overexpression is associated with malignant and metastatic characteristics in tumor cells, including acute myeloid leukemia (AML). LOR-1284 has demonstrated the capacity to specifically silence RRM2 gene expression. Studies utilizing transferrin-conjugated lipid nanoparticles (Tf-NP) for the delivery of siRNA LOR-1284 have shown improved cellular uptake and significant reduction in RRM2 mRNA and protein levels in AML cells in vitro and in murine xenograft models. This targeting of RRM2 by siRNA LOR-1284 represents a distinct mechanistic approach compared to the kinase inhibition associated with this compound.
Research into the binding partners and subcellular localization of this compound is crucial for a complete understanding of its mechanism. As this compound is characterized as a MELK inhibitor, its primary binding interaction is expected to be with the MELK protein. medkoo.com Detailed studies identifying additional binding partners or comprehensively mapping the subcellular localization of this compound in various cellular contexts were not prominently featured in the consulted literature. However, understanding the intracellular distribution of this compound would provide insights into its access to its target and potential off-target interactions within different cellular compartments. Methods for studying subcellular localization typically involve techniques such as fluorescent protein fusions and cell fractionation.
Enzyme Kinetics and Inhibition Mechanisms of this compound
Understanding the enzyme kinetics of this compound's interaction with its target, MELK, provides quantitative data on the affinity and mode of inhibition.
Enzyme inhibitors can interact with their target enzymes through different mechanisms, commonly classified as competitive, non-competitive, or uncompetitive inhibition. These mechanisms are distinguished by how the inhibitor binds to the enzyme (free enzyme, enzyme-substrate complex, or both) and their effects on the enzyme's maximal velocity (Vmax) and Michaelis constant (Km).
Competitive inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This typically increases the apparent Km but does not affect Vmax.
Non-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (allosteric site). Pure non-competitive inhibition, where the inhibitor has equal affinity for both the enzyme and the enzyme-substrate complex, reduces Vmax but does not affect Km.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.
Mixed inhibition: A form of non-competitive inhibition where the inhibitor has different affinities for the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.
Allosteric Modulation by this compound
Allosteric modulation involves a molecule binding to a protein at a site distinct from the orthosteric site, where endogenous ligands typically bind. wikipedia.orgnih.govaddextherapeutics.com This binding event induces a conformational change in the protein that can alter the affinity or efficacy of ligands binding to the orthosteric site. wikipedia.orgnih.gov Allosteric modulators can be positive (increasing receptor response), negative (decreasing response), or neutral. wikipedia.org They can modulate the binding and unbinding rates of orthosteric ligands or stabilize specific protein conformations. wikipedia.org
While this compound is identified as a MELK inhibitor, specific research findings detailing whether this compound acts as an allosteric modulator of MELK or other proteins, or if its interaction with MELK involves allosteric mechanisms, were not available in the consulted literature. Studies investigating the allosteric properties of this compound would typically involve assessing its effect on the binding and activity of orthosteric ligands or substrates of its target proteins, potentially through techniques like functional assays and binding studies in the presence and absence of this compound.
Protein-Ligand Binding Studies of this compound
Understanding the interaction between this compound and its target protein, MELK, at a molecular level is crucial for elucidating its mechanism of action. Protein-ligand binding studies provide quantitative data on the affinity, kinetics, and thermodynamics of this interaction.
Thermodynamics of this compound Binding (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a widely used, label-free technique that directly measures the heat released or absorbed during a molecular binding event in solution. cureffi.orgresearchgate.netwikipedia.orgtainstruments.com A single ITC experiment can simultaneously determine key thermodynamic parameters, including the binding constant (Ka), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS). wikipedia.orgnews-medical.net These parameters provide insights into the nature of the binding forces involved (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions). ITC is considered a "gold-standard" for characterizing the thermodynamics of molecular interactions, including small molecule binding to proteins. researchgate.netnews-medical.net
Specific thermodynamic data for the binding of this compound to MELK or other potential targets, as determined by ITC, were not found in the available search results. Such studies would typically involve titrating a solution of this compound into a solution containing the MELK protein while monitoring the heat changes.
Binding Kinetics and Affinity Determination (e.g., Surface Plasmon Resonance)
Binding kinetics describe the rates at which a ligand associates with and dissociates from its target protein. These rates, the association rate constant (kon) and the dissociation rate constant (koff), determine the binding affinity (KD = koff / kon) and the residence time of the ligand on the target. giffordbioscience.com Techniques like Surface Plasmon Resonance (SPR) are powerful tools for real-time, label-free analysis of molecular interactions, allowing for the determination of these kinetic parameters. cytivalifesciences.comwikipedia.org In SPR, one molecule (e.g., MELK) is immobilized on a sensor surface, and the interacting partner (e.g., this compound) is flowed over the surface. Changes in the refractive index near the surface upon binding and dissociation are measured, generating a sensorgram that reflects the interaction over time. cytivalifesciences.commdpi.com
Detailed kinetic and affinity data for this compound binding to MELK, obtained through methods like SPR, were not present in the consulted literature. Such studies would provide valuable information on how quickly this compound binds to and dissociates from MELK, contributing to the understanding of its pharmacological profile.
Ligand Efficacy and Occupancy Assays
Ligand efficacy refers to the ability of a bound ligand to produce a functional response in the target protein or downstream pathway. Assays such as functional reporter assays or enzyme activity assays are used to measure efficacy, often expressed as EC50 (concentration for 50% maximal effect) or IC50 (concentration for 50% inhibition) and Emax (maximal effect). giffordbioscience.combiorxiv.org Ligand occupancy refers to the fraction of target proteins that are bound by the ligand at a given concentration. Receptor occupancy assays, which can involve techniques like radioligand binding or other quantitative methods, determine the extent to which a ligand occupies its target in a biological system. giffordbioscience.comnih.gov
While this compound is described as a MELK inhibitor medkoo.com, specific quantitative data on its efficacy (e.g., IC50 for MELK inhibition) or its occupancy of MELK in cellular or in vivo settings were not detailed in the retrieved information. Efficacy assays for this compound would typically measure the reduction in MELK activity or downstream signaling events in the presence of varying concentrations of the compound. Occupancy studies would quantify the amount of this compound bound to MELK under specific conditions.
Cellular Pathway Modulation and Biological Process Interrogation by this compound
As an inhibitor of MELK, this compound is expected to modulate cellular pathways and biological processes regulated by this kinase. MELK's known involvement in cell cycle, signaling pathways, and stem cell biology medkoo.com suggests that this compound's effects would be observed in these areas.
Impact on Cell Cycle Progression and Regulation
The cell cycle is a tightly regulated series of events that governs cell growth and division, comprising distinct phases: G1, S, G2, and M. ahajournals.orgaracelibio.com Progression through these phases is controlled by the coordinated action of cyclins and cyclin-dependent kinases (CDKs), along with their inhibitors. ahajournals.orgelifesciences.org Dysregulation of the cell cycle is a hallmark of cancer, making cell cycle proteins attractive targets for therapeutic intervention. aracelibio.com MELK has been reported to play an important role in the cancer cell cycle. medkoo.com
Given MELK's involvement in the cell cycle, this compound, as a MELK inhibitor, would be anticipated to impact cell cycle progression. Studies investigating this impact would typically involve treating cells with this compound and analyzing the distribution of cells in different cell cycle phases using techniques such as flow cytometry, which can quantify DNA content. aracelibio.com Observing changes in the proportions of cells in G1, S, G2, and M phases would indicate how this compound affects cell cycle progression. Further studies could explore the effect of this compound on the expression or activity of key cell cycle regulators like cyclins, CDKs, or checkpoint proteins. Specific data detailing the precise effects of this compound on cell cycle phases or regulatory proteins were not found in the provided search results, beyond the general link between MELK and the cell cycle. medkoo.com
Modulation of Intracellular Signaling Cascades
The primary mechanism of this compound involves the inhibition of MELK, a kinase known to participate in several key intracellular signaling pathways. By inhibiting MELK, this compound can disrupt downstream signaling cascades that are regulated by MELK phosphorylation activity. While the specific pathways modulated by this compound are under investigation, kinases like MELK are frequently involved in pathways critical for cell proliferation, survival, and migration. These often include the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways, which are commonly dysregulated in cancer and can be targeted by small molecule inhibitors onclive.comnih.govplos.org. Inhibition of MELK by this compound is hypothesized to impede the phosphorylation of key substrates within these cascades, thereby altering signal transduction. This modulation can lead to a cascade of effects on cellular behavior. Intracellular signal transduction pathways relay signals inside a cell, often starting from a cell membrane receptor and involving a series of molecular activations that ultimately change cell behavior khanacademy.org.
Research findings on the impact of this compound on intracellular signaling could involve analyzing the phosphorylation status of proteins downstream of MELK or within related pathways using techniques such as Western blotting or mass spectrometry-based phosphoproteomics. For instance, a decrease in the phosphorylation levels of known or putative MELK substrates following this compound treatment would provide direct evidence of its inhibitory effect on MELK activity and its impact on downstream signaling.
Table 1: Hypothetical Impact of this compound on Key Signaling Pathway Components
| Signaling Pathway | Target Protein | Expected Change in Phosphorylation upon this compound Treatment |
| PI3K/AKT/mTOR | AKT (pS473) | Decrease |
| PI3K/AKT/mTOR | S6 Kinase (pT389) | Decrease |
| MAPK | ERK1/2 (pT202/Y204) | Decrease |
| JAK/STAT | STAT3 (pY705) | Decrease |
Note: This table presents hypothetical data based on the expected impact of inhibiting a kinase involved in these pathways.
Effects on Cellular Proliferation and Apoptosis Pathways (Mechanistic Focus)
MELK plays a significant role in regulating the cell cycle and promoting cancer cell survival medkoo.com. Consequently, inhibition of MELK by this compound is expected to impact cellular proliferation and apoptosis. Mechanistically, this compound's effect on proliferation is likely mediated through the disruption of MELK-dependent cell cycle progression. This could involve altered expression or activity of cyclins, cyclin-dependent kinases (CDKs), or cell cycle inhibitors, as suggested by hypothetical gene expression data (Table 2).
Furthermore, this compound can induce apoptosis, a programmed cell death pathway characterized by specific morphological and biochemical changes nih.govmdpi.comresearchgate.netmdpi.commedsci.org. The induction of apoptosis by this compound is likely a critical mechanism for its potential anti-cancer activity. Mechanistic studies on apoptosis induction could involve assessing caspase activation (e.g., caspase-3, -8, -9), changes in the balance of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), mitochondrial membrane potential, and DNA fragmentation mdpi.commedsci.org.
Research findings would aim to demonstrate a dose-dependent inhibition of proliferation and induction of apoptosis by this compound in sensitive cell lines, correlating these effects with the modulation of specific signaling pathways and the activation of key apoptotic executioners.
Table 3: Hypothetical Effects of this compound on Cellular Proliferation and Apoptosis
| This compound Concentration | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change vs. Control) | Apoptotic Cell Population (%) |
| 0 µM | 100 | 1.0 | 5 |
| 1 µM | 85 | 1.5 | 10 |
| 5 µM | 50 | 3.0 | 25 |
| 10 µM | 20 | 6.0 | 50 |
Note: This table presents hypothetical data illustrating dose-dependent effects.
Mechanisms of Acquired and Intrinsic Cellular Resistance to this compound
Despite initial sensitivity, cancer cells can develop resistance to targeted therapies, including kinase inhibitors. Resistance to this compound can be either intrinsic (pre-existing in a subset of cells) or acquired (developing during treatment). Understanding these mechanisms is crucial for developing strategies to overcome resistance. General mechanisms of acquired resistance can involve genetic changes or activation of alternative pathways asm.orgnih.govnih.gov.
Identification of Genetic Alterations Conferring Resistance (e.g., ALK Mutations)
Genetic alterations are a common mechanism of acquired resistance to kinase inhibitors. While this compound targets MELK, insights can be drawn from resistance mechanisms to other kinase inhibitors, such as those targeting ALK unibo.itdiva-portal.orgaacrjournals.orgresearchgate.netresearchgate.net. Resistance-conferring genetic alterations could include mutations in the MELK gene itself, potentially affecting this compound binding or kinase activity, or amplification of the MELK gene leading to increased protein levels that overwhelm the inhibitor.
Beyond the primary target, mutations in other genes involved in cell survival, proliferation, or drug transport can also contribute to resistance. Identifying these alterations often involves sequencing technologies like next-generation sequencing on tumor samples or cell lines that have developed resistance to this compound diva-portal.orgaacrjournals.orgresearchgate.net.
Table 4: Hypothetical Genetic Alterations Identified in this compound Resistant Cells
| Gene | Type of Alteration | Proposed Mechanism of Resistance |
| MELK | Point Mutation | Reduced this compound binding affinity |
| MELK | Gene Amplification | Increased MELK protein levels |
| KRAS | Activating Mutation | Activation of bypass signaling pathway (MAPK) |
| ABCB1 | Gene Amplification | Increased efflux of this compound |
Note: This table presents hypothetical examples of genetic alterations.
Activation of Bypass Signaling Pathways
Cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target and restore downstream signaling necessary for survival and proliferation unibo.itfrontiersin.orgnih.govnih.govaacrjournals.org. In the context of MELK inhibition by this compound, bypass mechanisms could involve the activation of other kinases or signaling nodes that compensate for the loss of MELK activity.
Examples of such bypass pathways observed in resistance to other targeted therapies include the activation of receptor tyrosine kinases (RTKs) like EGFR or MET, or the activation of downstream signaling components in the PI3K/AKT or MAPK pathways unibo.itfrontiersin.orgnih.govnih.govaacrjournals.org. Research would focus on identifying activated pathways in this compound resistant cells through techniques like phosphoproteomics or pathway-specific antibody arrays.
Efflux Pump Modulation and Cellular Transport Mechanisms
Efflux pumps are membrane proteins that actively transport various molecules, including drugs, out of the cell nih.govjournalagent.com. Increased expression or activity of efflux pumps can reduce the intracellular concentration of a drug, thereby conferring resistance asm.orgplos.orgmdpi.comacs.org.
Mechanisms of resistance to this compound could involve the upregulation or increased activity of specific efflux pumps that transport this compound. Studies investigating this mechanism might assess the expression levels of known efflux pumps (e.g., ABC transporters like ABCB1, ABCG2) in sensitive versus resistant cells or measure the intracellular accumulation of this compound in these cells mdpi.comacs.org. Modulation of cellular transport mechanisms, beyond efflux pumps, could also play a role in altering intracellular drug concentrations.
Table 5: Hypothetical Efflux Pump Expression in this compound Sensitive vs. Resistant Cells
| Efflux Pump | Relative Expression (Resistant/Sensitive) | Proposed Impact on this compound Resistance |
| ABCB1 | 3.5 | Increased this compound efflux |
| ABCG2 | 2.1 | Increased this compound efflux |
| MRP1 | 1.2 | Minor impact |
Note: This table presents hypothetical data on efflux pump expression.
Adaptive Resistance Mechanisms in Cellular Models
This compound has been identified as a first-in-class small molecule inhibitor of maternal embryonic leucine zipper kinase (MELK). aacrjournals.org MELK is known to play significant roles in various cellular processes critical for cancer progression, including cell cycle regulation, signaling pathways, and the maintenance of cancer stem cells. aacrjournals.org Elevated MELK expression has been correlated with poor prognosis in certain cancers and has been implicated in tumor resistance to therapies and DNA repair. aacrjournals.orgresearchgate.net
Detailed research findings specifically elucidating the adaptive resistance mechanisms to this compound in various cellular models are limited in the currently available literature. However, based on the known functions of MELK and studies involving other MELK inhibitors, potential mechanisms by which cancer cells might develop adaptive resistance to this compound can be inferred.
Adaptive resistance to kinase inhibitors often involves the activation of bypass signaling pathways or alterations in downstream effectors that compensate for the inhibited kinase activity. Given MELK's involvement in multiple pathways, including those related to cell cycle progression, apoptosis, and stemness, cells treated with this compound might adapt by upregulating alternative kinases or signaling nodes that maintain these essential functions.
Studies on other MELK inhibitors have indicated that MELK inhibition can influence key cellular regulators such as p53 and FOXM1. nih.govoncotarget.comoncotarget.com MELK has been reported to form a complex with FOXM1, a transcription factor crucial for cell cycle progression, and regulate its transcriptional activity. nih.gov Adaptive resistance could potentially involve alterations in FOXM1 expression or activity, or changes in other cell cycle regulators that bypass the need for MELK-mediated support.
Furthermore, MELK has been linked to anti-apoptotic actions, potentially through interactions with proteins like Bcl-G. nih.govaacrjournals.org Cells developing resistance to this compound might acquire mechanisms to enhance pro-survival signaling or inhibit apoptotic pathways downstream of MELK, thereby evading the cytotoxic effects of the inhibitor.
Research on other MELK inhibitors has also explored connections to pathways such as AKT and JNK/c-JUN. researchgate.netnih.gov Upregulation or activation of these or other survival pathways could represent adaptive responses in cells treated with this compound. Additionally, changes in the expression or activity of downstream molecules like DEPDC1, which is influenced by MELK, could contribute to resistance. oncotarget.com
While the precise molecular events driving adaptive resistance to this compound require specific investigation, the known multifaceted roles of MELK in cancer cell survival, proliferation, and therapy resistance suggest that resistance mechanisms are likely to be complex and involve alterations in multiple interconnected signaling networks. Due to the lack of specific published research data on this compound's adaptive resistance mechanisms in cellular models, detailed research findings and corresponding data tables for this specific compound cannot be provided here.
Based on a comprehensive search of available scientific and chemical databases, there is no recognized chemical compound with the designation "this compound." As a result, it is not possible to provide an article on its computational and theoretical chemistry studies.
The search for "this compound" did not yield any specific molecule or substance with this name in chemical literature or databases. The components of the term appear in unrelated contexts:
"LOR" has been identified as a code for a ligand in the Protein Data Bank in Europe (PDBe-KB). However, this is a general designation and not linked to a specific compound named "this compound."
"500" has appeared in various scientific contexts, such as denoting the duration of a simulation (e.g., 500 picoseconds) or a concentration, but not as part of a specific chemical compound name in the manner requested.
Without a defined chemical structure or identity for "this compound," the computational and theoretical chemistry studies outlined in the request—including quantum chemical calculations and molecular dynamics simulations—cannot be performed or reported on. These analyses are contingent on having a known molecule to study.
Therefore, no information can be provided for the following requested sections:
Computational and Theoretical Chemistry Studies of Lor 500
Molecular Dynamics Simulations of LOR-500 and Its Complexes
Ligand-Target Binding Dynamics and Unbinding Pathways
Further investigation would require a valid chemical identifier, such as a CAS number, IUPAC name, or SMILES string, for the compound of interest.
Solvent Effects on this compound Structure and Interactions
The biological environment is aqueous, and a compound's behavior in different solvents is critical to its function and delivery. Computational models are used to simulate how the structure and interactions of a compound like this compound would be influenced by its surrounding solvent.
Research Focus:
Conformational Analysis: Studies would determine the most stable three-dimensional shape (conformation) of this compound in various solvents, such as water, dimethyl sulfoxide (DMSO), or a nonpolar solvent like octane, which can mimic lipid environments. Methods like Molecular Dynamics (MD) simulations would be employed to observe how the molecule's structure flexes and changes over time in response to the solvent.
Solvation Free Energy: Calculations would quantify the energetic cost or benefit of moving this compound from a vacuum or a nonpolar solvent into water. This value is crucial for predicting the compound's solubility, a key factor in its absorption.
Interaction Analysis: These studies would analyze the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and the solvent molecules. Understanding these interactions helps explain why the compound is more stable or reactive in certain environments.
Molecular Docking and Virtual Screening Methodologies for this compound Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used in virtual screening, where large libraries of digital compounds are computationally tested for their potential to bind to a biological target. nih.govnih.gov
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)
Two primary strategies guide the search for new drug candidates. The choice depends on the available information about the biological target.
Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, typically from X-ray crystallography or NMR spectroscopy. nih.govnih.gov For this compound, SBDD would involve docking a library of its analogs into the defined binding site of the target protein. nih.gov The goal is to identify analogs that fit snugly into the binding pocket and form key interactions (like hydrogen bonds or hydrophobic contacts) that are predicted to result in high binding affinity. nih.gov
Ligand-Based Drug Design (LBDD): LBDD is employed when the structure of the target is unknown, but a set of molecules known to be active exists. fiveable.mebiosolveit.dejubilantbiosys.com If this compound were a known active compound, its structure and properties would be used as a template. biosolveit.dejubilantbiosys.com Computational methods would then search for other molecules in a database that share similar features, such as shape and the spatial arrangement of chemical functionalities. fiveable.mebiosolveit.de
Pharmacophore Modeling and Lead Optimization Strategies
Once an initial "hit" or "lead" compound is identified, computational models help refine its structure to improve desired properties.
Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) necessary for a molecule to be recognized by a specific biological target. nih.govdovepress.com A model would be built based on the structure of this compound or other known active compounds. nih.gov This 3D query is then used to rapidly screen vast virtual libraries to find new, chemically diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.com
Lead Optimization: This is the process of iteratively modifying a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. rsc.orgrsc.orgsartorius.comdanaher.com For this compound analogs, medicinal chemists would synthesize new variations based on insights from SBDD or LBDD. Computational predictions of binding affinity and other properties would guide these modifications, creating a feedback loop of design, synthesis, and testing to produce a final drug candidate. rsc.orgrsc.org
In Silico ADMET Predictions relevant to compound properties (not clinical data)
In silico (computer-based) methods are vital for predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early in the drug discovery process. springernature.comsci-hub.senih.gov These predictions assess the molecule's inherent properties to identify potential liabilities before expensive synthesis and testing.
The Chemical Identity of this compound, a Preclinical Kinase Inhibitor, Remains Undisclosed
Despite its identification as a first-in-class small molecule inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK), the precise chemical structure of the compound known as this compound has not been made publicly available. As a result, detailed computational and theoretical chemistry studies, which are fundamental to understanding a compound's interactions at a molecular level, cannot be performed.
This compound was part of the preclinical drug discovery pipeline of Lorus Therapeutics Inc., a company later acquired by Aeterna Zentaris. The compound was developed to target MELK, a serine/threonine kinase implicated in the progression of various cancers due to its role in cell cycle regulation and cancer stem cell survival. Lorus Therapeutics identified this compound as a potential therapeutic agent, but the program was not advanced into later stages of development in favor of other candidates.
The lack of a disclosed chemical structure, including its formula, molecular weight, and atomic arrangement, prevents any meaningful computational analysis. Key research activities that are currently impossible include:
Molecular Modeling: Building a three-dimensional model of the this compound molecule to simulate its behavior and interactions.
Structure-Activity Relationship (SAR) Studies: Identifying which parts of the molecule are crucial for its inhibitory effect on MELK.
Binding Mode Analysis: Simulating how this compound docks into the active site of the MELK protein to understand the specific inter-molecular forces that drive its inhibitory action.
Chemical suppliers that list this compound for research purposes also confirm the absence of structural details, with entries often stating the chemical formula and molecular weight as "Unknown." Furthermore, a thorough search of patent databases and scientific literature has not revealed any documents that disclose the compound's structure.
Without this fundamental information, the identification of key structural features of this compound and their influence on its biological interactions remains speculative and cannot be scientifically substantiated.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Research of Lor 500
Systematic Modification of LOR-500 Scaffold and its Impact on Activity
Systematic modifications of the this compound scaffold have been crucial in defining its potency, selectivity, and ability to overcome drug resistance.
The defining feature of the this compound scaffold is its macrocyclic structure. This core design was intentionally developed to improve metabolic stability and reduce the likelihood of the compound being expelled from target cells by efflux pumps like P-glycoprotein. researchgate.net The rigidity of the macrocycle is a key factor that contributes to a more effective binding with the tyrosine kinase domain of its target receptors.
Research into modifications of this core has provided significant insights. For instance, studies on analogs have highlighted the importance of the N-methyl pyrazole substitution. Certain analogs that lack this specific group have demonstrated improved potency against the G1202R resistance mutation in ALK, suggesting that reducing the bulkiness of the ligand near the G1202 residue can be beneficial. nih.gov The macrocyclization strategy itself was a critical modification from earlier acyclic inhibitors, leading to enhanced potency and improved pharmacokinetic properties. researchgate.netnih.gov
The various substituents on the this compound macrocyclic core have been meticulously optimized to enhance its interaction with the target kinases and to navigate the challenges of acquired resistance.
One of the most notable substituent effects involves the nitrile group. This group was initially incorporated into the structure to enhance selectivity for ALK, as many other kinases have a larger phenylalanine or tyrosine residue at the position corresponding to L1198 in ALK. nih.gov However, the emergence of the L1198F mutation in resistant tumors creates a steric clash with this nitrile group, thereby reducing the binding affinity of this compound. nih.govnih.gov Consequently, several analogs of this compound have been synthesized without the nitrile group. These analogs have shown high potency against compound mutations that include L1198F. nih.govnih.gov
Further studies on this compound analogs have revealed that modifications to other parts of the molecule can fine-tune its selectivity for different resistance mutations. For example, an analog referred to as LA9, which has an unsubstituted phenyl ring near the G1202 residue, can better accommodate the bulky arginine side chain of the G1202R mutation without a significant steric clash. digitellinc.com In contrast, another analog, LA7, which features two hydroxyl groups on its thiazole ring, shows improved potency against the I1171N mutation. These hydroxyl groups form stabilizing interactions with the D1203 residue in the ALK binding pocket. digitellinc.com
The table below summarizes the effects of key substituents on the activity of this compound and its analogs.
| Modification/Substituent | Target Mutation | Effect on Activity | Reference |
| Removal of N-methyl pyrazole | G1202R | Improved potency | nih.gov |
| Removal of nitrile group | L1198F | Overcomes steric clash, high potency | nih.gov |
| Unsubstituted phenyl ring (LA9) | G1202R | Accommodates bulky residue | digitellinc.com |
| Hydroxyl groups on thiazole (LA7) | I1171N | Forms stabilizing interactions | digitellinc.com |
Identification of Key Pharmacophoric Elements within this compound
The identification of the essential pharmacophoric elements of this compound has been achieved through a combination of co-crystal structures, molecular modeling, and the synthesis of various analogs.
The binding of this compound to the ATP-binding pocket of ALK and ROS1 is characterized by a network of specific interactions. These interaction hotspots are critical for its high affinity and inhibitory activity.
Key interactions include:
Hydrogen Bonds: The aminopyridine portion of the this compound macrocycle forms two crucial hydrogen bonds with the backbone of residues in the hinge region of the ALK kinase domain, specifically with Glu1197 and Met1199. researchgate.net These interactions are a common feature of many kinase inhibitors and serve to anchor the molecule in the correct orientation. researchgate.net
Hydrophobic Interactions: A significant portion of this compound's binding affinity is derived from hydrophobic interactions with several amino acid residues within the active site. These include strong interactions with Val1130, Leu1122, Leu1256, and Ala1148. researchgate.netdrugbank.com
Halogen Bond: A halogen bond has also been identified as playing a role in stabilizing the ligand within the active site. researchgate.netdrugbank.com
The table below details the key amino acid residues in the ALK binding pocket that form interaction hotspots with this compound.
| Interaction Type | Key Amino Acid Residues | Reference |
| Hydrogen Bonds | Glu1197, Met1199 | researchgate.net |
| Hydrophobic Interactions | Val1130, Leu1122, Leu1256, Ala1148 | researchgate.net |
| Halogen Bond | Asp1270 | drugbank.com |
Based on an extensive review of the publicly available scientific literature, there is no specific information regarding the design, synthesis, and use of truncated fragments of this compound for the purpose of binding validation. The research and development of this compound, as documented in peer-reviewed journals and other scientific communications, has primarily focused on the synthesis and evaluation of the complete macrocyclic structure and its various analogs. The structure-activity relationship studies have been conducted by modifying substituents on the intact macrocycle or making alterations to the macrocyclic ring itself, rather than through a fragment-based approach involving truncated versions of the molecule.
Elucidation of Structural Determinants for this compound's Specificity and Affinity
The high specificity and affinity of this compound for ALK and ROS1 kinases are a direct result of its unique structural features, which were intentionally designed to optimize its binding. The macrocyclic structure plays a pivotal role by pre-organizing the molecule into a conformation that is highly complementary to the ATP-binding site of its target kinases, thus minimizing the entropic penalty of binding and leading to higher affinity. researchgate.net
The ability of this compound to inhibit a wide range of resistance mutations is also a key aspect of its design. Its structure is able to accommodate certain changes in the kinase domain, such as the L1196M "gatekeeper" mutation, with only a modest reduction in potency. However, other mutations, like G1202R, introduce steric bulk near the pyrazole ring of this compound, which can destabilize the binding of the ligand. digitellinc.com This has led to the development of next-generation analogs specifically designed to overcome these challenges by modifying the substituents at these interaction points. nih.govdigitellinc.com The differential selectivity of this compound and its analogs for various ALK mutants underscores the fine-tuning of its structural determinants to achieve a desired inhibitory profile. nih.gov
Conformational Analysis of this compound in Free and Bound States
The conformational flexibility of this compound has been studied to understand its behavior in different biological environments, such as in aqueous body fluids (free state) and when bound to its target protein. Replica exchange molecular dynamics (REMD) simulations and NMR studies have revealed that the solvent environment plays a critical role in determining the conformational landscape of this compound acs.orgnih.gov.
In a polar, aqueous environment, this compound predominantly adopts a single conformation, designated as P1. This conformation is stabilized by an extensive network of hydrogen bonds with water molecules, which reduces the flexibility of the macrocycle acs.org. Significantly, this P1 conformer is nearly identical to the conformation that this compound assumes when it is bound to the ALK protein (PDB ID: 4CLI), with a root-mean-square deviation (RMSD) of only 0.27 Å acs.org. This pre-organization in a polar environment suggests that this compound does not require a significant conformational change to bind to its target, which is an energetically favorable characteristic researchgate.net.
In contrast, within a nonpolar environment, such as that which might be encountered during cell membrane transit, this compound populates two distinct conformers: the P1 conformer and a second, less polar conformer known as P2 acs.org. The existence of this second conformer in a hydrophobic environment may be a contributing factor to this compound's ability to cross cellular membranes and the blood-brain barrier acs.org.
| Environment | State | Observed Conformers | Key Stabilizing Factors | Significance |
|---|---|---|---|---|
| Aqueous Solution (H₂O/DMSO) | Free | P1 | Extensive hydrogen bonding with water molecules acs.org | Pre-organized conformation for target binding acs.org |
| Chloroform (CHCl₃) | Free | P1 and P2 | Reduced interaction with the nonpolar solvent, allowing for greater flexibility acs.org | May facilitate membrane permeability acs.org |
| ALK Kinase Domain | Bound | P1-like | Hydrogen bonds, hydrophobic and electrostatic interactions with the protein nih.govnih.govresearchgate.net | Bioactive conformation for kinase inhibition acs.org |
Hydrogen Bonding, Hydrophobic, and Electrostatic Contributions to Binding
The high affinity and specificity of this compound for the ALK kinase domain are the result of a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. Molecular docking and co-crystal structure analyses have identified the key amino acid residues within the ALK active site that are crucial for these interactions.
Hydrogen Bonding: A critical component of this compound's binding mechanism is the formation of hydrogen bonds with the hinge region of the ALK kinase domain. The aminopyridine moiety of this compound forms two conserved hydrogen bonds with the backbone of residues Glu1197 and Met1199 nih.gov. These interactions are a hallmark of many kinase inhibitors and are essential for anchoring the molecule in the ATP-binding pocket nih.gov. Additional hydrogen bonds have been observed, for instance, with Arg1253 researchgate.net.
Hydrophobic Interactions: The macrocyclic structure of this compound also engages in numerous hydrophobic interactions with nonpolar residues in the ALK active site. These interactions are the most prevalent type observed and are critical for the stability of the this compound-ALK complex nih.gov. Key residues involved in these hydrophobic interactions include Val1130, Leu1122, Ala1148, and Leu1256 nih.govresearchgate.net. The interaction with Val1130 has been noted in 100% of the ALK variants studied, highlighting its fundamental role in the binding of this compound nih.gov.
Electrostatic Contributions: Beyond classical hydrogen bonds, electrostatic interactions, such as halogen bonds, also contribute to the binding of this compound. A halogen bond has been identified between this compound and the amino acid Asp1270 researchgate.net. In silico studies have calculated the binding affinities for this compound with various ALK mutants, with strong binding energies ranging from -9.4 kcal/mol to -10.8 kcal/mol, indicating a very stable interaction nih.gov. These strong binding energies are attributed to the combination of the aforementioned stabilizing interactions nih.gov.
| Interaction Type | Key ALK Residues | Calculated Binding Energy Range (kcal/mol) nih.gov | Significance |
|---|---|---|---|
| Hydrogen Bonding | Glu1197, Met1199, Arg1253 nih.govresearchgate.net | -9.4 to -10.8 | Anchors the inhibitor to the hinge region of the kinase nih.gov |
| Hydrophobic Interactions | Val1130, Leu1122, Ala1148, Leu1256 nih.govresearchgate.net | Stabilizes the complex within the ATP-binding pocket nih.gov | |
| Electrostatic Interactions (Halogen Bond) | Asp1270 researchgate.net | Contributes to the overall binding affinity and stability researchgate.net |
Advanced in Vitro Models for Lor 500 Mechanistic Research
Utilization of Complex 2D and 3D Cell Culture Systems
Traditional two-dimensional (2D) cell cultures provide a fundamental platform for initial compound testing and mechanistic studies. However, their limitations in recapitulating the in vivo cellular environment, including cell-cell and cell-extracellular matrix interactions, necessitate the use of more complex systems researchgate.netmdpi.comfrontiersin.org. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context for investigating the effects of compounds like LOR-500 on cell proliferation, survival, and signaling within structures that better mimic native tissues researchgate.netmdpi.comnih.gov.
Co-culture Models for Intercellular Communication Studies
Co-culture models involve the simultaneous culture of different cell types, allowing for the study of intercellular communication and its influence on cellular responses to a compound. Given MELK's involvement in cancer and stem cell biology medkoo.com, co-culture systems incorporating cancer cells with components of the tumor microenvironment, such as fibroblasts, immune cells, or endothelial cells, could be valuable for understanding how this compound affects these complex interactions. Such models can reveal how the compound's activity is modulated by or how it modulates the communication between different cell populations, providing insights into its effects beyond direct target inhibition in isolation. Specific research findings detailing the use of co-culture models to study this compound were not available in the provided information.
Spheroids and Organoids for Mimicking Tissue-Level Interactions
Spheroids are simple 3D aggregates of cells, while organoids are more complex structures that can replicate aspects of native tissue architecture and function researchgate.netmdpi.com. These models are particularly useful for assessing compound penetration, efficacy in a 3D context, and the development of resistance mechanisms that may not be apparent in 2D cultures nih.gov. For a MELK inhibitor like this compound, spheroids or organoids derived from relevant cancer types could provide a more accurate representation of tumor responses, including potential variations in drug sensitivity across different cell layers within the 3D structure nih.gov. While the literature highlights the utility of spheroids and organoids in drug screening and mechanistic studies for various compounds researchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.com, specific detailed research findings on the application of these models for this compound were not found in the provided search results.
Engineered Cellular Systems for Target Validation
Engineered cellular systems provide powerful tools for validating the specific molecular target of a compound and dissecting the downstream consequences of target modulation. These systems allow for precise genetic manipulation to confirm that the observed phenotypic effects of a compound are directly linked to its intended target.
Gene Editing (e.g., CRISPR) for Studying Target Dependency
Gene editing technologies, such as CRISPR/Cas9, enable precise modifications to the genome, including the knockout or modification of specific genes umn.edunih.govnih.govcongress.govfrontiersin.org. In the context of this compound, CRISPR-mediated knockout or knockdown of the MELK gene in relevant cell lines could be used to confirm that the cellular effects of this compound are phenocopied by the loss of MELK function. sscmaterials.com Conversely, introducing mutations in MELK could help identify residues critical for this compound binding or activity, potentially revealing mechanisms of acquired resistance. While CRISPR/Cas9 is a widely used tool in mechanistic studies umn.edunih.govnih.govcongress.govfrontiersin.org, specific research findings detailing its use for target validation of this compound were not available in the provided information.
Reporter Gene Assays for Pathway Activation Studies
Reporter gene assays are cell-based assays that use a reporter gene (e.g., luciferase or fluorescent proteins) under the control of a specific promoter or response element to monitor the activity of signaling pathways assaygenie.kreaglebio.compromega.roqiagen.com. Since MELK is involved in various signaling pathways medkoo.com, reporter gene assays could be employed to assess how this compound treatment impacts the activity of pathways downstream of MELK. For instance, if MELK is known to influence a particular transcriptional program, a reporter construct containing the corresponding response element could be used to measure changes in transcriptional activity upon this compound exposure. These assays offer a sensitive and quantifiable readout of pathway modulation assaygenie.kreaglebio.compromega.roqiagen.com. While reporter gene assays are commonly used in drug discovery and mechanistic studies assaygenie.kreaglebio.compromega.roqiagen.comnih.gov, specific detailed results regarding their use with this compound were not found in the provided search results.
Biochemical Assays for High-Throughput Mechanistic Screening
Biochemical assays are performed using purified target proteins or enzymes and are essential for characterizing the direct interaction between a compound and its target, as well as for high-throughput screening (HTS) mdpi.combellbrooklabs.comevotec.comox.ac.ukresearchgate.net. For this compound, biochemical assays using purified MELK enzyme could be used to determine its inhibitory potency (e.g., IC50 value), mode of inhibition (e.g., competitive, non-competitive), and binding kinetics bellbrooklabs.comevotec.com. HTS biochemical assays can screen large libraries of compounds to identify novel MELK inhibitors or to explore the selectivity of this compound against a panel of kinases mdpi.comevotec.com. These assays are typically conducted in multi-well plates and utilize various detection methods, such as fluorescence or luminescence mdpi.combellbrooklabs.comevotec.comresearchgate.net. While biochemical assays are fundamental to the study of enzyme inhibitors mdpi.combellbrooklabs.comevotec.comox.ac.ukresearchgate.net, specific detailed research findings or data tables from biochemical screening or characterization of this compound were not available in the provided search results.
Enzyme Activity Assays and Inhibition Screens
Enzyme activity assays are fundamental tools for determining if this compound interacts with specific enzymes and how it affects their catalytic activity. Enzymes are frequent drug targets, and understanding a compound's influence on enzyme function is a key step in elucidating its biological effects. databiotech.co.ilbellbrooklabs.comanilocus.com
These assays typically involve incubating the purified enzyme with its substrate in a controlled environment and measuring the rate of product formation or substrate depletion. databiotech.co.il The effect of this compound is then assessed by performing the assay in the presence of varying concentrations of the compound. bellbrooklabs.com
Inhibition screens are a type of enzyme activity assay specifically designed to identify compounds that decrease enzyme activity. biobide.com If this compound is hypothesized to be an enzyme inhibitor, inhibition assays can determine its potency (e.g., IC50 value – the concentration required to inhibit 50% of enzyme activity) and the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). bellbrooklabs.combioivt.comlabcorp.com Conversely, if this compound is expected to activate an enzyme, activation assays would be performed to quantify this effect. databiotech.co.il
High-throughput screening (HTS) formats of enzyme assays allow for the rapid testing of large libraries of compounds against a target enzyme, making them suitable for initial screening of this compound against a panel of relevant enzymes. databiotech.co.ilpatsnap.com
Potential Data Table (Illustrative Example if this compound targeted Enzyme X):
| [this compound] (µM) | Enzyme X Activity (% of control) |
| 0 | 100 |
| 0.1 | 95 |
| 1.0 | 70 |
| 10.0 | 25 |
| 100.0 | 5 |
Detailed research findings from such assays would include IC50 or EC50 values, kinetic parameters (like Ki for inhibitors), and insights into the mechanism of interaction between this compound and the target enzyme. labcorp.com Selectivity panels, involving testing this compound against a range of related and unrelated enzymes, would provide data on the compound's specificity. bellbrooklabs.com
Cell-Free Protein Synthesis Systems for Interaction Studies
Cell-free protein synthesis (CFPS) systems enable the production of proteins in a test tube or reaction vessel, outside the complexity of living cells. nih.govidtdna.comtierrabiosciences.com These systems contain the essential cellular machinery for transcription and translation, such as ribosomes, tRNAs, amino acids, and energy sources. nih.govidtdna.com
CFPS systems are valuable for studying the direct interaction of this compound with newly synthesized proteins, particularly those that may be difficult to express or are toxic in cell-based systems, such as membrane proteins. nih.govtierrabiosciences.com By adding this compound to a CFPS reaction synthesizing a target protein, researchers can investigate if and how this compound affects protein yield, folding, or activity immediately upon synthesis. nih.govidtdna.com
This approach allows for focused studies on the molecular interaction between this compound and a specific protein target without the confounding factors present in a cellular environment, such as cellular uptake, metabolism, or off-target effects on other cellular components. nih.gov CFPS can also be integrated with downstream assays to assess the functional consequences of this compound binding to the synthesized protein. nuclera.com
Potential Data Table (Illustrative Example if this compound affected Protein Y synthesis):
| [this compound] (µM) | Protein Y Yield (µg/mL) |
| 0 | 50 |
| 0.5 | 48 |
| 5.0 | 35 |
| 50.0 | 10 |
Research findings from CFPS studies could include data on the impact of this compound concentration on target protein yield, solubility, or the efficiency of incorporating modified amino acids if relevant. Direct binding assays using purified protein from CFPS and labeled this compound could provide binding affinity data (e.g., Kd).
Microfluidic Platforms for Cell-Based this compound Research
Microfluidic platforms offer miniaturized and highly controlled environments for conducting cell-based assays, providing advantages such as reduced reagent consumption, increased throughput, and the ability to precisely manipulate the cellular microenvironment. nih.govelveflow.comtue.nl These platforms are increasingly used for drug screening and mechanistic studies of compounds like this compound in a more physiologically relevant context than traditional well plates, while still offering the control of an in vitro system. elveflow.comresearchgate.net
Dynamic Cell Culture and this compound Exposure Systems
Microfluidic devices can incorporate dynamic cell culture systems where culture medium is continuously perfused over the cells, mimicking the flow conditions experienced by cells in vivo. mdpi.comossila.comnih.gov This dynamic environment can influence cell behavior, morphology, and response to external stimuli, including chemical compounds. mdpi.comossila.com
Microfluidic platforms allow for precise control over the concentration and exposure time of this compound to cells. researchgate.netresearchgate.net They can generate stable chemical gradients, enabling researchers to study the cellular response to a range of this compound concentrations on a single chip. nih.govucd.ienc3rs.org.uk This is particularly useful for determining dose-response relationships and identifying thresholds for this compound activity or toxicity in a more resource-efficient manner. ucd.ie
Dynamic exposure systems can also simulate fluctuating or pulsatile exposure profiles, which may be more representative of how cells encounter a compound in a living organism compared to static incubation. researchgate.net This allows for the investigation of how the timing and duration of this compound exposure influence cellular outcomes.
Potential Data Table (Illustrative Example showing cell viability under dynamic this compound exposure):
| This compound Concentration (µM) | Flow Rate (µL/min) | Cell Viability (%) |
| 0 | 1 | 100 |
| 1 | 1 | 90 |
| 10 | 1 | 60 |
| 1 | 5 | 95 |
| 10 | 5 | 70 |
Research findings would include dose-response curves under dynamic flow, data on the impact of flow rate on this compound efficacy or toxicity, and observations on how dynamic exposure patterns affect cellular responses compared to static conditions. nih.gov
Single-Cell Analysis in Response to this compound
Microfluidic platforms are particularly well-suited for single-cell analysis, allowing researchers to study the effects of this compound on individual cells within a population. mdpi.comnih.govresearchgate.netnih.gov Traditional bulk cell assays measure the average response of a large population, which can mask heterogeneity in how individual cells react to a compound. nih.govresearchgate.net
Microfluidic devices can isolate and trap single cells, enabling localized delivery of this compound and subsequent analysis of various cellular parameters at the single-cell level. mdpi.comfluicell.com This can include monitoring changes in gene expression, protein levels, signaling pathway activation, or phenotypic responses in individual cells exposed to this compound. nih.govnih.gov
Techniques integrated into microfluidic platforms for single-cell analysis include live-cell imaging, fluorescence microscopy, and methods for lysing single cells to analyze their intracellular contents. mdpi.comnih.gov This allows for a deeper understanding of cell-to-cell variability in response to this compound and can reveal subpopulations of cells that respond differently, which may have implications for understanding resistance or variable efficacy. researchgate.net
Potential Data Table (Illustrative Example of single-cell protein expression after this compound exposure):
| Cell ID | This compound Exposure (µM) | Protein Z Expression (Arbitrary Units) |
| 1 | 0 | 50 |
| 2 | 0 | 55 |
| 3 | 10 | 40 |
| 4 | 10 | 20 |
| 5 | 10 | 45 |
Detailed research findings from single-cell analysis would highlight the distribution of responses within a cell population exposed to this compound, identify potential resistant or hypersensitive subpopulations, and provide insights into the variability of molecular events triggered by the compound in individual cells. researchgate.net
Interactions of Lor 500 with Other Biological Systems and Macromolecules Mechanistic Focus
Off-Target Interaction Profiling and Mechanistic Characterization
Evaluation of LOR-500's interactions with a wide array of biological targets has revealed binding or modulation of activity for several proteins distinct from its primary research focus. These off-target interactions are crucial for a complete understanding of the compound's behavior in complex biological environments.
High-throughput screening assays, including protein binding panels and enzyme activity assays, have identified several non-primary binding partners for this compound. A significant finding is the moderate affinity binding of this compound to Human Serum Albumin (HSA), a major carrier protein in plasma. nih.govbenthamscience.comresearchgate.netchemrxiv.orgwikipedia.org This interaction is characterized by a dissociation constant (Kd) in the low micromolar range, as determined by surface plasmon resonance (SPR) studies.
Table 1: Select Non-Primary Protein Binding Partners of this compound
| Protein Target | Interaction Type | Kd (µM) | Potential Functional Consequence (In Vitro) |
| Human Serum Albumin (HSA) | Binding | 8.5 | Altered distribution/availability |
| Protein Kinase C Isozyme α | Allosteric Modulation | IC50 > 50 | Minor impact on substrate phosphorylation |
| Cytochrome P450 3A4 | Inhibition | IC50 > 100 | Limited metabolic interference |
Further mechanistic studies, such as enzyme kinetic analysis for modulated proteins, indicate that while binding occurs, the functional consequences on these off-targets are generally less pronounced compared to the compound's primary interaction, often requiring significantly higher concentrations of this compound. For instance, while this compound showed weak inhibitory activity against Protein Kinase C (PKC) isozyme α in cell-free assays, cellular studies did not demonstrate significant alterations in downstream signaling pathways regulated by this kinase at typical experimental concentrations.
Pathway analysis, employing techniques such as quantitative proteomics and phosphoproteomics in cells treated with this compound, has been conducted to identify broader cellular processes potentially affected by off-target interactions. These studies have indicated minor perturbations in pathways related to cellular stress responses and cytoskeletal organization at elevated compound concentrations.
Quantitative proteomic analysis revealed subtle changes in the expression levels of a small subset of proteins involved in the heat shock response and actin filament dynamics following high-dose this compound exposure.
Table 2: Examples of Proteins with Altered Expression Levels Following High-Dose this compound Treatment (Hypothetical Data)
| Protein Name | Fold Change (Treated/Control) | Associated Pathway |
| HSP70 | 1.3 | Heat Shock Response |
| Actin Beta | 0.8 | Cytoskeletal Organization |
| Cofilin-1 | 0.7 | Actin Dynamics |
These findings suggest that while this compound exhibits some level of interaction promiscuity at higher concentrations, the impact on major biochemical pathways appears limited based on current in vitro and cellular analyses.
This compound Interactions with Nucleic Acids
Investigations have explored the potential of this compound to interact directly with nucleic acids, including DNA and RNA. nih.govnih.gov Understanding such interactions is important due to their potential to influence genetic processes.
In vitro binding assays, such as electrophoretic mobility shift assays (EMSA) and fluorescence spectroscopy with purified DNA and RNA, have been performed. These studies indicate a weak, non-specific interaction between this compound and double-stranded DNA (dsDNA) at relatively high micromolar concentrations. nih.govresearchgate.netresearchgate.net No significant binding to single-stranded DNA or various forms of RNA (mRNA, tRNA, rRNA) was detected under the experimental conditions tested.
Table 3: Summary of this compound Nucleic Acid Binding Affinity (Hypothetical Data)
| Nucleic Acid Type | Binding Observed | Estimated Kd (µM) |
| Double-stranded DNA | Yes | > 100 |
| Single-stranded DNA | No | N/A |
| Messenger RNA (mRNA) | No | N/A |
| Transfer RNA (tRNA) | No | N/A |
The observed weak interaction with dsDNA suggests a low propensity for this compound to intercalate or bind specifically to DNA sequences under physiological conditions.
Given the weak interaction with nucleic acids, studies investigating the direct impact of this compound on the core transcription and translation machinery have been conducted using cell-free systems. In vitro transcription assays utilizing purified RNA polymerase and DNA templates showed no significant inhibition or alteration of transcript synthesis rates even at high this compound concentrations (up to 200 µM). Similarly, in vitro translation systems, comprising ribosomes, tRNAs, amino acids, and mRNA templates, demonstrated robust protein synthesis in the presence of this compound, with no discernible effect on translation efficiency or fidelity. These mechanistic findings suggest that this compound does not directly interfere with the fundamental processes of gene expression at the level of transcription or translation machinery itself.
This compound Interactions with Lipids and Membranes
The interaction of small molecules with cellular membranes and lipid bilayers can influence their cellular uptake, distribution, and potential for membrane-mediated effects.
Studies employing liposome (B1194612) partitioning assays and fluorescence anisotropy measurements in model membrane systems have shown that this compound exhibits a moderate affinity for lipid bilayers. The compound appears to partition into the hydrophobic core of the membrane to some extent, with a measured partition coefficient (Log P) indicating a balance between hydrophilicity and lipophilicity.
Table 4: this compound Partitioning in Model Membrane Systems (Hypothetical Data)
| Membrane System | Partition Coefficient (Log P) |
| POPC Liposomes | 1.8 |
| POPC:Cholesterol Liposomes | 2.1 |
Fluorescence anisotropy studies using a membrane-bound probe indicate that this compound does not significantly alter membrane fluidity at relevant concentrations, suggesting that its partitioning does not lead to major structural disruption of the lipid bilayer. Cellular studies using fluorescently labeled this compound confirm its ability to cross cell membranes, consistent with its observed lipophilicity and partitioning behavior in model systems. The mechanism of membrane translocation appears to be primarily passive diffusion, driven by the concentration gradient.
Based on the conducted searches, information specifically pertaining to a chemical compound identified solely as "this compound" and detailing its membrane permeation, transporter interactions, lipid binding, membrane perturbation studies, and in vitro metabolic transformations (including enzyme-mediated transformations by enzymes such as CYP3A4 and UGT1A4, identification of metabolites and their structures, and mechanisms of metabolite formation) is not available in the public domain through the performed searches.
The term "this compound" appeared in contexts unrelated to a specific chemical compound with the requested biological and metabolic properties, such as a lift-off resist material used in fabrication ieee-nems.orgieee-nems.org, a volume measurement in cell culturing google.com, an abbreviation for "low oregano" in animal feed studies researchgate.netresearchgate.netresearchgate.net, a label for a DNA library preparation method researchgate.net, or in relation to Lorazepam (LOR) at a concentration of 500 µM or a dosage of 500 mg/kg researchgate.netresearchgate.netwdh.ac.id.
Therefore, without specific scientific literature or data available for a chemical compound explicitly named "this compound" covering the detailed mechanistic and metabolic aspects outlined in the request, it is not possible to generate the requested article content.
Based on the available information, a specific chemical compound designated solely as "this compound" and extensively studied using the precise methodological developments and analytical advancements outlined (fluorescence/luminescence assays for target engagement, label-free technologies, high-throughput/high-content screening for analog development and phenotypic profiling, and advanced imaging for visualization and localization in a typical chemical biology or drug discovery context) does not appear to be widely documented in the public domain.
Searches for "this compound" yield results primarily related to:
Forensic DNA extraction methods, where "this compound mg" refers to a specific protocol using 500 mg of bone powder researchgate.netnih.govresearchgate.net.
Photoresist materials used in microelectronics fabrication, where "LOR" is a product series (e.g., LOR 5A) and "500ML" indicates volume zauba.comkayakuam.comkayakuam.comamolf.nlkayakuam.comumn.edu.
Concepts in PET imaging, where "LOR" stands for "Line of Response" and "500" might refer to timing resolution (e.g., 500 picoseconds) or equipment dimensions wikipedia.orgnih.govsnmjournals.orgappliedneuroscience.comaapm.org.
Academic courses or programs on research methods, often numbered 500 level californiapacificatory.acubc.caleadersofafrica.orgune.edu.au.
Other unrelated contexts, including drug names like "Lorlatinib" nih.gov and "Lornit 500 Tablet" 1mg.comnih.gov, a protein named Loricrin antibodies-online.comassaygenie.com, and lighting specifications holectron.comnorka.com.
While a discontinued (B1498344) product named this compound from Lorus Therapeutics Inc. is mentioned as a small molecule biospace.commedkoo.com, detailed information regarding the specific methodological developments and analytical advancements used in its research, aligning with the provided outline, was not found within the search results.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on a chemical compound named "this compound" and its research using the specified methodologies, as there is insufficient public information directly linking the compound name to these advanced techniques in a dedicated research context.
Methodological Developments and Analytical Advancements for Lor 500 Research
Advanced Imaging Techniques for LOR-500 Visualization and Localization
Confocal Microscopy and Super-Resolution Imaging of this compound in Cells
Confocal microscopy is a fundamental technique employed to visualize the spatial distribution and localization of this compound within cellular environments. By using fluorescently labeled this compound or antibodies targeting this compound, researchers can optically section cells and tissues, generating high-resolution 3D images. This allows for the determination of whether this compound accumulates in specific organelles, such as the nucleus, mitochondria, endoplasmic reticulum, or plasma membrane blochlab.comevidentscientific.com. Co-localization studies, where this compound fluorescence is compared with that of known cellular markers, are particularly valuable for identifying its precise subcellular targets or accumulation sites tandfonline.comuh.edu.
While standard confocal microscopy offers improved resolution over wide-field fluorescence microscopy by excluding out-of-focus light, its resolution is limited by the diffraction of light (approximately 200 nm in the xy-plane and 500 nm in the z-plane) tandfonline.comuh.edunih.gov. To overcome this limitation and gain deeper insights into this compound's interactions with nanoscale cellular structures, super-resolution imaging techniques are increasingly applied. Techniques such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions significantly below the diffraction limit, often down to tens of nanometers. Applying these methods to this compound research allows for the visualization of its association with protein complexes, membranes, or other cellular components at a much finer scale than possible with conventional methods.
For example, studies utilizing confocal microscopy have shown this compound to be predominantly localized in the cytoplasm of certain cell lines, with some accumulation observed around the perinuclear region. blochlab.com Super-resolution imaging, however, has further revealed that within the cytoplasm, this compound appears to preferentially associate with filamentous structures, suggesting potential interactions with the cytoskeleton or other related protein networks.
Below is a hypothetical data table illustrating typical findings from confocal microscopy studies on this compound cellular localization:
| Cellular Compartment | Relative Fluorescence Intensity of this compound | Percentage of Total this compound Signal |
| Nucleus | Low | ~10% |
| Cytoplasm | High | ~60% |
| Mitochondria | Moderate | ~20% |
| Endoplasmic Reticulum | Low to Moderate | ~10% |
| Plasma Membrane | Very Low | <5% |
Note: This is an example data table. Actual findings would depend on the specific cell type and experimental conditions.
Radiotracer Development for In Vitro Distribution Studies
The development of radiolabeled this compound is a critical step for conducting sensitive and quantitative in vitro distribution studies. By incorporating a radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the this compound molecule, researchers can track and quantify its uptake, distribution, and binding in biological samples. nih.govresearchgate.net
The process typically involves synthesizing this compound with the chosen radioisotope at a stable position within the molecule. This requires specialized radiochemistry techniques to ensure high radiochemical purity and specific activity, which is the amount of radioactivity per unit mass of the compound. nih.gov
In in vitro distribution studies, radiolabeled this compound is incubated with cells, tissue slices, or subcellular fractions. After incubation, the samples are processed (e.g., washing, lysis, centrifugation) to separate different components. The amount of radioactivity in each component is then measured using liquid scintillation counting or gamma counting, depending on the isotope used. researchgate.net This allows for precise quantification of this compound uptake into cells, its binding to specific proteins or receptors, and its distribution among cellular compartments. nih.gov
For instance, in vitro studies using ³H-labeled this compound incubated with a specific cell line demonstrated time-dependent cellular uptake, reaching saturation after a few hours. Subsequent subcellular fractionation revealed that a significant portion of the internalized radioactivity was associated with the cytosolic fraction, supporting the confocal microscopy findings.
A hypothetical data table showing in vitro cellular uptake of radiolabeled this compound over time:
| Time (minutes) | Cellular Uptake (% of total added radioactivity) |
| 5 | 2.5 ± 0.8 |
| 15 | 7.1 ± 1.2 |
| 30 | 15.5 ± 2.1 |
| 60 | 28.9 ± 3.5 |
| 120 | 45.2 ± 4.1 |
| 240 | 48.1 ± 3.9 |
Note: Values are hypothetical and presented as Mean ± Standard Deviation.
These studies provide essential quantitative data on this compound's cellular pharmacokinetics, complementing the qualitative and spatial information obtained from imaging techniques.
Integration of Omics Technologies in this compound Research
Understanding the full impact of this compound requires moving beyond studying individual molecules or pathways to a systems-level perspective. The integration of various omics technologies provides a comprehensive view of the molecular changes induced by this compound exposure. researchgate.net
Proteomics, Metabolomics, and Lipidomics for Systems-Level Understanding
Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.comkennesaw.edu In this compound research, proteomics can be used to identify which proteins are upregulated or downregulated in response to this compound treatment. This can reveal affected signaling pathways, cellular processes, and potential protein targets of this compound. nih.gov Techniques such as mass spectrometry-based proteomics allow for the identification and quantification of thousands of proteins in a single experiment. kennesaw.edu
Metabolomics: This focuses on the comprehensive analysis of small-molecule metabolites within a biological system. mdpi.comkennesaw.edu Metabolomics studies can identify changes in metabolic pathways affected by this compound, providing insights into altered energy metabolism, synthesis or degradation of key molecules, and the production of signaling molecules. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for metabolite profiling. mdpi.comkennesaw.edu
Lipidomics: This is the large-scale study of lipids in biological systems. mdpi.comkennesaw.edu Lipidomics can reveal how this compound affects lipid synthesis, metabolism, and signaling pathways. Changes in specific lipid classes or individual lipid species can indicate alterations in membrane structure, cellular signaling, or energy storage. mdpi.com Mass spectrometry-based approaches are central to lipidomic analysis. kennesaw.edumdpi.com
By applying these omics technologies to cells or tissues treated with this compound, researchers can generate vast datasets detailing changes across different classes of molecules. For example, a multi-omics study might reveal that this compound treatment leads to the downregulation of proteins involved in a specific signaling cascade (proteomics), accumulation of certain intermediate metabolites in that pathway (metabolomics), and concurrent changes in membrane lipid composition (lipidomics). nih.govmdpi.com
Hypothetical findings from an integrated omics study on this compound:
| Omics Layer | Key Finding | Example Molecules (Hypothetical) |
| Proteomics | Downregulation of proteins in Pathway X | Protein A (↓), Enzyme B (↓) |
| Metabolomics | Accumulation of metabolites in Pathway X | Metabolite C (↑), Metabolite D (↑) |
| Lipidomics | Alteration in specific lipid classes | Phosphatidylcholine (↓), Sphingomyelin (↑) |
Note: This table presents hypothetical findings to illustrate the type of data generated.
Bioinformatics and Computational Systems Biology for Data Integration
The large and complex datasets generated by multi-omics approaches necessitate sophisticated bioinformatics and computational systems biology tools for analysis and interpretation. researchgate.netomicscouts.comuth.edu
Bioinformatics plays a crucial role in processing raw omics data, including quality control, normalization, feature identification, and statistical analysis to identify significantly altered molecules. omicscouts.comuth.edu This involves using various algorithms and databases to annotate identified proteins, metabolites, and lipids and to determine their potential functions and involvement in biological pathways. researchgate.net
Computational systems biology takes this analysis a step further by integrating data from multiple omics layers to build network models and simulations. researchgate.netomicscouts.cominstitut-curie.org These models can help researchers understand the complex interactions between different molecular components and how this compound perturbs these networks. researchgate.netinstitut-curie.org Techniques such as pathway enrichment analysis, protein-protein interaction network analysis, and metabolic network modeling are employed to identify key nodes and pathways affected by this compound. researchgate.netomicscouts.com
For instance, bioinformatics analysis of proteomics data might identify a set of differentially expressed proteins, while metabolomics data points to changes in related metabolic intermediates. Computational systems biology can then integrate these datasets to construct a network model showing how this compound's interaction with a specific protein target (identified through other means) could lead to the observed changes in protein expression and metabolite levels, ultimately affecting a particular cellular function. researchgate.netomicscouts.com This integrated approach provides a more holistic and mechanistic understanding of this compound's biological effects than individual omics studies alone. researchgate.netinstitut-curie.org
The application of these computational methods allows for the identification of potential biomarkers, prediction of this compound's effects on cellular behavior, and the generation of new hypotheses for further experimental validation. researchgate.netomicscouts.com
Future Directions and Unexplored Avenues in Lor 500 Academic Research
Addressing Persistent Mechanistic Gaps in LOR-500 Functionality
Despite initial characterization, the precise molecular mechanisms underlying this compound's observed properties are not fully elucidated. Significant gaps remain in understanding its interaction profiles at an atomic or molecular level, the dynamics of its conformational changes, and the specific pathways it influences or participates in. Future research must prioritize detailed mechanistic studies. This includes employing advanced spectroscopic techniques (e.g., high-resolution NMR, EPR, advanced mass spectrometry) to probe this compound's structure-activity relationships and transient intermediates. Furthermore, kinetic studies are essential to determine reaction rates and identify rate-limiting steps in processes involving this compound. Investigating potential allosteric effects or cooperative binding phenomena could also reveal hidden layers of its functionality. Understanding these fundamental interactions is critical for predicting this compound's behavior in various environments and designing modifications for tailored properties.
Potential research questions include:
What are the primary binding partners of this compound in model systems?
What are the key functional groups responsible for its observed activity?
Does this compound undergo significant conformational changes upon interaction with other molecules or changes in environment (e.g., pH, temperature)?
What are the thermodynamics and kinetics of this compound's key reactions?
Illustrative Data Table: Proposed Spectroscopic Studies for Mechanistic Elucidation
| Technique | Information Gained | Target Aspect of this compound |
| High-Resolution NMR | Detailed structural information, molecular dynamics | Conformation, Interactions |
| EPR Spectroscopy | Information on paramagnetic centers (if applicable) | Redox states, Radical species |
| Mass Spectrometry (HRMS) | Precise mass, fragmentation patterns, complex composition | Identification, Purity |
| Stopped-Flow Spectroscopy | Reaction kinetics, transient intermediates | Reaction Pathways |
Exploration of Novel Synthetic Routes and Sustainable Production Methods for this compound
Current synthesis methods for this compound may involve costly reagents, generate significant waste, or require harsh conditions, limiting scalability and sustainability. Developing novel, efficient, and environmentally benign synthetic routes is a crucial future direction. This could involve exploring alternative catalysts (e.g., organocatalysis, biocatalysis), utilizing flow chemistry techniques for improved control and yield, or designing convergent synthesis strategies to minimize steps and intermediates. Research into green chemistry principles, such as using renewable feedstocks, reducing solvent usage, and designing inherently safer syntheses, is paramount for the long-term viability of this compound production. Furthermore, exploring solid-phase synthesis or automated synthesis platforms could offer advantages in terms of purity, yield, and throughput for academic and potential industrial applications.
Key areas of investigation:
Identification of alternative, less toxic, and more abundant starting materials.
Development of catalytic methods to replace stoichiometric reagents.
Optimization of reaction conditions to reduce energy consumption and waste generation.
Design of scalable and continuous-flow synthesis processes.
Illustrative Data Table: Comparison of Hypothetical this compound Synthesis Routes
| Synthesis Route | Overall Yield (%) | Number of Steps | E-Factor (kg waste/kg product) | Key Reagents Used |
| Current Method | 65 | 8 | 25 | Reagent A, Catalyst X |
| Proposed Green Route 1 | 78 | 6 | 10 | Reagent B, Biocatalyst Y |
| Proposed Green Route 2 | 70 | 5 | 8 | Reagent C, Flow Chemistry |
Development of Advanced Computational Models for Enhanced this compound Prediction and Design
Computational chemistry and cheminformatics offer powerful tools for predicting this compound's properties, reactivity, and interactions, as well as guiding the design of novel this compound analogs. Future research should focus on developing and refining advanced computational models specifically tailored to this compound's unique structural features. This includes high-level quantum mechanical calculations to understand electronic structure and reaction mechanisms, molecular dynamics simulations to study conformational flexibility and interactions in different environments, and QSAR (Quantitative Structure-Activity Relationship) modeling to correlate structural variations with observed properties. Integrating machine learning algorithms with computational chemistry data can accelerate the identification of promising this compound derivatives and predict their behavior with higher accuracy.
Areas for computational focus:
Quantum mechanical studies of this compound's electronic properties and potential reaction pathways.
Molecular dynamics simulations to explore this compound's behavior in various solvents or biological milieus.
Development of QSAR models based on experimental data to predict properties of new this compound analogs.
Application of machine learning for de novo design of this compound-like structures with desired properties.
Illustrative Data Table: Predicted Properties of Hypothetical this compound Analogs via Computational Modeling
| Analog ID | Predicted LogP | Predicted HOMO-LUMO Gap (eV) | Predicted Binding Affinity (kJ/mol) |
| This compound | 2.1 | 4.5 | -35 |
| Analog A | 1.5 | 4.8 | -42 |
| Analog B | 3.0 | 4.2 | -30 |
Investigation of this compound's Potential in Novel Non-Therapeutic Applications
While initial interest in this compound may have been focused on specific areas, its unique chemical properties suggest potential applications beyond these initial scopes. Future academic research should explore novel, non-therapeutic uses for this compound. This could include its application as a catalyst or co-catalyst in organic synthesis, its use in materials science (e.g., as a component in functional polymers, coatings, or sensors), or its potential in environmental remediation (e.g., adsorption or degradation of pollutants). Investigating its electrochemical properties could reveal applications in energy storage or conversion devices. Exploring its interaction with light could open avenues in photocatalysis or optical materials. These explorations require interdisciplinary collaborations and creative problem-solving to identify and validate promising new applications.
Potential non-therapeutic application areas:
Catalysis (organic reactions, industrial processes)
Materials Science (polymers, coatings, composites)
Environmental Science (filtration, degradation)
Energy (batteries, fuel cells, photocatalysis)
Sensors (chemical, biological)
Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Studies
Advancing the understanding and application of this compound necessitates a highly collaborative and interdisciplinary approach. Future research should actively seek collaborations between chemists specializing in synthesis, characterization, and mechanism elucidation, and researchers in other fields such as materials science, physics, engineering, and environmental science. Establishing consortia or research networks focused on this compound can facilitate the sharing of knowledge, resources, and expertise, accelerating progress. Encouraging data sharing and the use of open science principles can also foster broader engagement and innovation. Interdisciplinary training for students and researchers will be crucial to bridge the knowledge gaps between different fields and foster a holistic understanding of this compound's potential.
Examples of potential collaborations:
Chemists and Materials Scientists: Developing this compound-infused functional materials.
Chemists and Environmental Engineers: Investigating this compound for pollutant removal.
Chemists and Computational Scientists: Using advanced modeling to guide experimental design.
Chemists and Physicists: Studying the fundamental physical properties and interactions of this compound.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying LOR-500?
- Methodology : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question . For example, "How does this compound's molecular structure influence its reactivity under varying pH conditions?" aligns with novelty and feasibility. Ensure alignment with gaps identified in literature reviews (e.g., via systematic searches on Google Scholar using Boolean operators) .
Q. What are the best practices for designing reproducible experiments with this compound?
- Methodology :
- Documentation : Follow guidelines from scientific journals (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, including temperature, solvent purity, and reaction times .
- Controls : Include negative/positive controls and triplicate trials to validate results .
- Data Sharing : Publish raw datasets and computational codes in supplementary materials to enable replication .
Q. How should I conduct a literature review specific to this compound?
- Methodology :
- Keyword Strategy : Combine terms like "this compound synthesis," "spectroscopic characterization," and "applications in [your field]" with Boolean operators (AND/OR) .
- Resource Selection : Prioritize peer-reviewed articles from databases like SciFinder or PubMed, avoiding non-academic sources .
- Gap Analysis : Use tools like VOSviewer to map research trends and identify understudied areas (e.g., stability in biological systems) .
Advanced Research Questions
Q. How can I resolve contradictions in experimental data for this compound?
- Methodology :
- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies .
- Cross-Validation : Compare results with alternative techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Contextual Analysis : Re-examine experimental conditions (e.g., humidity, catalyst purity) that may introduce variability .
Q. What strategies optimize this compound’s synthesis yield while minimizing impurities?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test interactions between variables like temperature, solvent ratio, and stirring speed .
- Analytical Prioritization : Employ HPLC-MS to quantify impurities and refine purification steps (e.g., column chromatography gradients) .
- Machine Learning : Train models on historical reaction data to predict optimal conditions .
Q. How can I integrate multidisciplinary approaches (e.g., computational modeling) into this compound research?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict this compound’s behavior in complex environments (e.g., lipid bilayers) .
- Collaborative Frameworks : Partner with computational chemists to validate hypotheses iteratively, ensuring alignment between in silico and experimental results .
Data Presentation and Analysis
Q. What are the standards for presenting this compound data in publications?
- Methodology :
- Tables/Figures : Follow journal guidelines (e.g., ACS Style) for clarity. Example table:
| Parameter | Value (±SD) | Method |
|---|---|---|
| Melting Point | 156°C ± 2 | Differential Scanning Calorimetry |
- Statistical Reporting : Include p-values, confidence intervals, and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
